molecular formula C35H49NO10 B10789641 Crassicaulin A

Crassicaulin A

Cat. No.: B10789641
M. Wt: 643.8 g/mol
InChI Key: GAZDXIGXYWVWQX-MELBLISISA-N
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Description

Crassicaulin A is a natural product isolated from plants of the Gentiana genus. Research into this compound is ongoing to fully elucidate its biological activity and potential research applications. Preliminary studies on related compounds from the same botanical source suggest a range of interesting properties, but the specific mechanism of action and research value of this compound require further investigation. This product is provided as a high-purity compound to facilitate in vitro studies in a controlled laboratory environment. It is intended for Research Use Only (RUO) and is not approved for use in diagnostic procedures or for any form of human or animal consumption. Key Features: • High Purity Grade • Suitable for in vitro assay development • For research purposes in a controlled laboratory setting Note: The specific biological activities, molecular targets, and detailed applications for this compound are not established here due to a lack of available public data. Researchers are encouraged to consult specialized scientific literature for further information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDXIGXYWVWQX-MELBLISISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Crassicaulin A (3-Deoxyyunaconitine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of Crassicaulin A, a C19-diterpenoid alkaloid also known as 3-Deoxyyunaconitine. Initially misidentified by its trivial name suggesting a link to the Crassulaceae family, this document clarifies its true origin from Aconitum crassicaule and its classification within the aconitine-type alkaloids. This guide delves into the intricate structural details elucidated by modern spectroscopic techniques, outlines its key chemical characteristics, and explores its significant analgesic properties. Detailed experimental protocols for isolation and characterization are provided to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Corrected Botanical Origin

This compound, systematically named 3-Deoxyyunaconitine, is a complex diterpenoid alkaloid. The name "this compound" is a trivial name that arose from its initial isolation and characterization. It is crucial for researchers to note that despite its name, this compound is not found in the Crassulaceae family. The compound was first isolated from the roots of Aconitum crassicaule, a plant belonging to the Ranunculaceae family.[1] This family, and particularly the genus Aconitum, is a well-known source of structurally diverse and biologically active diterpenoid and norditerpenoid alkaloids.[1][2]

These alkaloids, including 3-Deoxyyunaconitine, are of significant interest to the scientific community due to their potent pharmacological activities.[2] Many Aconitum alkaloids exhibit a range of effects, including analgesic, anti-inflammatory, and cardiotonic activities.[3] However, they are also known for their toxicity, which necessitates careful study and handling.[2] This guide aims to provide a detailed and accurate resource on the chemical and structural aspects of 3-Deoxyyunaconitine to facilitate further research and potential therapeutic development.

Molecular Structure and Elucidation

The molecular structure of 3-Deoxyyunaconitine is a highly complex C19-diterpenoid skeleton, a characteristic feature of aconitine-type alkaloids.[1] Its molecular formula is C₃₅H₄₉NO₁₀, with a molecular weight of 643.8 g/mol .[4] The intricate, hexacyclic framework possesses multiple stereocenters, making its structural elucidation a significant challenge that relies on a combination of advanced spectroscopic methods.[2]

A comprehensive analysis of its one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra, in conjunction with other spectroscopic techniques, has been pivotal in confirming its structure.[2][5]

Spectroscopic Data

The definitive structural assignment of 3-Deoxyyunaconitine relies on a suite of spectroscopic data.

Table 1: Key Physicochemical and Spectroscopic Identifiers for 3-Deoxyyunaconitine

PropertyValueSource
Molecular Formula C₃₅H₄₉NO₁₀[4]
Molecular Weight 643.8 g/mol [4]
CAS Number 79592-91-9[4]
UV λmax 258 nm[4]
Key IR Absorptions Hydroxyl (-OH), Ester Carbonyl (C=O), Alkene (C=C)[1]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments such as COSY, HSQC, and HMBC, are indispensable for the complete structural assignment of 3-Deoxyyunaconitine. While the original 1981 publication provided initial proton NMR (PMR) data, more recent and comprehensive analyses have offered a clearer picture of the complex spin systems within the molecule. A recent review has highlighted the availability of comprehensive 1D/2D NMR spectroscopic data for seven norditerpenoid alkaloids, including Crassicauline A (3-Deoxyyunaconitine).[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum reveals characteristic signals for the N-ethyl group, multiple methoxy groups, an aromatic ring system from the anisoyl group, and a complex array of overlapping signals in the aliphatic region corresponding to the intricate polycyclic core.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, the oxygenated carbons of the core structure, and the aliphatic carbons of the rings and the N-ethyl group.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.

    • COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to trace out the spin systems within the individual rings of the alkaloid core.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the connectivity of quaternary carbons and for piecing together the different fragments of the molecule, such as the attachment points of the ester groups.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of 3-Deoxyyunaconitine. The fragmentation pattern of aconitine-type alkaloids is often characterized by the loss of the substituent groups, such as the acetate and anisoyl groups, which aids in structural confirmation.[1] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum of 3-Deoxyyunaconitine shows characteristic absorption bands for its functional groups. These typically include:

  • A broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the hydroxyl (-OH) group.

  • Strong absorption bands around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) groups.

  • Absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

  • C-O stretching bands in the 1250-1000 cm⁻¹ region.

2D Structural Representation

Caption: Figure 1. 2D Chemical Structure of this compound (3-Deoxyyunaconitine).

Chemical Properties and Stability

Understanding the chemical properties of 3-Deoxyyunaconitine is crucial for its extraction, purification, storage, and for the design of derivatives.

Table 2: Solubility Profile of 3-Deoxyyunaconitine

SolventSolubilitySource
Dimethylformamide (DMF) 25 mg/mL[4]
Dimethyl sulfoxide (DMSO) 10 mg/mL[4]
Ethanol 5 mg/mL[4]
DMF:PBS (pH 7.2) (1:8) 0.11 mg/mL[4]

The presence of ester functionalities in the structure of 3-Deoxyyunaconitine suggests a susceptibility to hydrolysis under both acidic and basic conditions.[6][7] This degradation would lead to the cleavage of the acetate and anisoyl groups, resulting in the corresponding deacetyl and deanisoyl derivatives. The stability of the molecule is also influenced by temperature and light. For long-term storage, it is recommended to keep the compound in a solid form at -20°C.[4]

The tertiary amine present in the N-ethyl group imparts basic properties to the molecule, allowing for the formation of salts with acids. This property is often exploited during the extraction and purification process.

Experimental Protocols

The following sections provide generalized, yet detailed, step-by-step methodologies for the isolation, purification, and characterization of 3-Deoxyyunaconitine. These protocols are based on standard practices for the phytochemical investigation of Aconitum alkaloids.

Isolation and Purification Workflow

The isolation of 3-Deoxyyunaconitine from Aconitum crassicaule roots typically involves a multi-step process designed to separate the alkaloids from other plant constituents and then to fractionate the crude alkaloid mixture.

Caption: Figure 2. General workflow for the isolation and purification of 3-Deoxyyunaconitine.

Step-by-Step Methodology:

  • Extraction:

    • Air-dry the roots of Aconitum crassicaule and grind them into a fine powder.

    • Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid). This protonates the basic alkaloids, rendering them water-soluble.

    • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous solution multiple times with a chlorinated solvent (e.g., chloroform or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • Subject the crude alkaloid mixture to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

    • Combine fractions containing the target compound and concentrate them.

    • For final purification, use preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system to obtain pure 3-Deoxyyunaconitine.

Spectroscopic Analysis Protocol

4.2.1. Sample Preparation for NMR Spectroscopy

  • Dissolve a few milligrams of purified 3-Deoxyyunaconitine in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

4.2.2. NMR Data Acquisition

  • 1D NMR:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire proton-decoupled ¹³C NMR spectra.

  • 2D NMR:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • Acquire an HMBC spectrum to determine long-range ¹H-¹³C correlations.

Caption: Figure 3. Logic flow for NMR-based structure elucidation.

Biological Activity and Mechanism of Action

3-Deoxyyunaconitine exhibits significant biological activity, with its analgesic properties being the most prominently studied.

Analgesic Activity

Studies have demonstrated that 3-Deoxyyunaconitine possesses potent analgesic effects. In a mouse model of acetic acid-induced writhing, it showed an ED₅₀ (median effective dose) of 0.048 mg/kg, indicating high potency.[4] This analgesic activity is a common feature among many C19-diterpenoid alkaloids.[8] Structure-activity relationship studies have shown that modifications to the substituent groups on the alkaloid core can significantly impact analgesic potency.[8]

Mechanism of Action

The analgesic mechanism of aconitine-type alkaloids is complex and not fully elucidated for every compound. However, it is generally accepted that many of these alkaloids interact with voltage-gated sodium channels (VGSCs) in the nervous system.[9] By modulating the activity of these channels, they can interfere with the transmission of pain signals. Some diterpenoid alkaloids act as VGSC blockers, which reduces the excitability of neurons involved in pain perception.[9]

Additionally, some analgesic alkaloids have been shown to interact with other targets, including opioid receptors and neurotransmitter systems like the noradrenergic and serotonergic pathways.[10][11] Further research is needed to specifically delineate the primary molecular targets and signaling pathways through which 3-Deoxyyunaconitine exerts its analgesic effects.

Caption: Figure 4. Putative mechanisms of analgesic action for 3-Deoxyyunaconitine.

Conclusion and Future Perspectives

This compound, correctly identified as 3-Deoxyyunaconitine, is a potent analgesic diterpenoid alkaloid from Aconitum crassicaule. Its complex molecular architecture has been elucidated through extensive spectroscopic analysis, providing a solid foundation for further research. The detailed experimental protocols presented in this guide offer a practical framework for its isolation and characterization.

Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis for 3-Deoxyyunaconitine would not only confirm its structure but also provide access to larger quantities for extensive biological evaluation and the generation of novel analogues.

  • Mechanism of Action: Detailed pharmacological studies are needed to precisely identify the molecular targets and signaling pathways responsible for its analgesic activity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives will help to identify the key structural features required for analgesic potency and to potentially separate the therapeutic effects from the inherent toxicity of the natural product.

  • Toxicology: A thorough toxicological assessment is essential to determine the therapeutic window and to guide any future development of this compound as a potential drug lead.

This in-depth technical guide serves as a valuable resource for researchers and professionals, aiming to stimulate further investigation into the fascinating chemistry and pharmacology of 3-Deoxyyunaconitine.

References

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Sources

Biosynthesis of Crassicaulin A in Aconitum species

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of Crassicaulin A in Aconitum Species

Executive Summary

The genus Aconitum, a cornerstone of traditional medicine, produces a vast arsenal of structurally complex and pharmacologically potent C19-diterpenoid alkaloids (DAs). Among these, this compound stands out due to its intricate aconitine-type skeleton.[1][2] The significant toxicity and narrow therapeutic window of these compounds necessitate a profound understanding of their biosynthesis for safe and effective drug development.[3] However, the complete biosynthetic pathway remains an area of active investigation. This technical guide synthesizes current multi-omics data and biochemical knowledge to provide a comprehensive overview of the putative biosynthetic pathway of this compound. We will explore the three core stages of its formation: the construction of the diterpene precursor, the assembly of the foundational C20 alkaloid skeleton, and the extensive enzymatic tailoring that yields the final molecule. Furthermore, this guide details the robust experimental workflows, grounded in integrated transcriptomics and metabolomics, that are essential for elucidating this complex natural product pathway.

Part 1: The Molecular Architecture of this compound

This compound is a C19-diterpenoid alkaloid of the aconitine type, characterized by a hexacyclic nitrogen-containing core.[4][5] Its molecular formula is C35H49NO10.[4] The complexity of this molecule arises from a dense arrangement of stereocenters and a high degree of oxidation and esterification. Key structural features include an N-ethyl group, multiple methoxy groups, and acetate and 4-methoxybenzoate esters.[4] These features are the result of a sophisticated and highly regulated enzymatic assembly line within the plant. Understanding the biosynthesis is not merely an academic exercise; it is the key to potentially harnessing this pathway for the sustainable production of valuable pharmaceutical leads through synthetic biology.[6][7]

Part 2: The Core Biosynthetic Pathway: From Primary Metabolism to a Complex Alkaloid

The biosynthesis of this compound, like other DAs in Aconitum, is a multi-stage process that begins with universal isoprenoid precursors and culminates in a series of highly specific enzymatic modifications.[8][9] The pathway can be logically divided into three principal stages.

Stage I: Assembly of the Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP)

The journey begins with the synthesis of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP). Plants utilize two distinct pathways, localized in different cellular compartments, to produce the fundamental C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

  • The Mevalonate (MVA) Pathway: Primarily operating in the cytosol.

  • The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids.

Geranylgeranyl diphosphate synthase (GGPPS) then sequentially condenses three molecules of IPP with one molecule of DMAPP to form the linear C20 precursor, GGPP.[8]

Stage II: Formation of the Foundational C20 Diterpenoid Skeleton

This stage involves the crucial cyclization of the linear GGPP into complex polycyclic hydrocarbon scaffolds. This transformation is catalyzed by a tandem of two distinct classes of terpene synthases (TPSs).

  • Class II Diterpene Synthase (diTPS): An ent-copalyl diphosphate synthase (CPS) initiates the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[10]

  • Class I Diterpene Synthase (diTPS): A kaurene synthase-like (KSL) enzyme then further cyclizes ent-CPP into the tetracyclic diterpene skeletons. For C19-DAs like this compound, the key precursor is believed to be the C20-DA skeleton, ent-atiserene, which serves as the foundational scaffold.[10][11]

The transition from a diterpenoid to a diterpenoid alkaloid occurs through the incorporation of a nitrogen atom, likely from an amino acid or ethanolamine, via oxidative functionalization and subsequent reductive amination.[9][12] This process yields a C20-DA intermediate, such as atisine, which is the proposed direct precursor for the more complex C19-DAs.[5][11]

Stage III: Tailoring the Aconitane Skeleton to Yield this compound

This final, and most complex, stage involves a series of extensive modifications to the C20-DA scaffold to produce the highly decorated C19 aconitane skeleton of this compound. These reactions are catalyzed by large and diverse families of tailoring enzymes, and their specific sequence and interplay are what generate the vast chemical diversity of Aconitum alkaloids. Transcriptomic studies in various Aconitum species have identified numerous candidate genes for these roles.[8][13]

  • Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for the extensive oxidation of the diterpenoid core, introducing hydroxyl groups at various positions. These hydroxylations are critical for subsequent modifications.

  • BAHD Acyltransferases: This family of enzymes catalyzes the transfer of acyl groups to the hydroxylated scaffold. Based on the structure of this compound, at least two distinct BAHD acyltransferases are required: one for attaching the acetyl group (forming an acetate ester) and another for attaching the 4-methoxybenzoyl group (forming a benzoate ester).[4][8]

  • O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups to form the multiple methoxy ethers present on the this compound molecule.[4][8]

The precise sequence of these tailoring steps is not yet fully elucidated but is a key focus of current research.

Diagram 1: Overview of Diterpenoid Alkaloid Biosynthesis Stages A logical flow from central metabolism to specialized alkaloid.

G cluster_0 Stage I: Precursor Formation cluster_1 Stage II: Skeleton Assembly cluster_2 Stage III: Skeleton Modification MVA MVA & MEP Pathways GGPP Geranylgeranyl Diphosphate (GGPP) MVA->GGPP GGPPS entCPP ent-Copalyl Diphosphate GGPP->entCPP CPS C20_Skeletons C20 Diterpene Skeletons (e.g., ent-atiserene) entCPP->C20_Skeletons KSL C20_DA C20 Diterpenoid Alkaloid (e.g., Atisine) C20_Skeletons->C20_DA Nitrogen Incorporation CrassicaulinA This compound C20_DA->CrassicaulinA Oxidation (CYP450s) Acylation (BAHD) Methylation (OMTs)

Part 3: Methodologies for Pathway Elucidation

Unraveling a complex biosynthetic pathway like that of this compound requires a multi-faceted, integrated approach. The causality behind this choice is clear: no single technique can provide all the necessary information. Metabolomics identifies the chemical products, while transcriptomics identifies the potential enzymatic tools. Integrating these datasets allows for the formulation of robust, testable hypotheses.

Core Strategy: Integrated 'Omics' Workflow

The most powerful and field-proven approach combines metabolite profiling with deep transcriptome sequencing.[8][11] The logic is straightforward: by correlating the accumulation of specific alkaloids in certain tissues with the up-regulation of specific gene transcripts in those same tissues, a set of high-confidence candidate genes can be identified.

Diagram 2: Experimental Workflow for Gene Discovery A workflow visualizing the integration of metabolomics and transcriptomics.

G cluster_0 Sample Preparation cluster_1 Parallel Analysis cluster_2 Data Integration & Analysis cluster_3 Functional Validation Plant Aconitum Tissues (e.g., Root, Leaf, Flower) Metabolomics Metabolite Profiling (UPLC-MS/MS) Plant->Metabolomics Transcriptomics Transcriptome Sequencing (RNA-Seq) Plant->Transcriptomics Correlation Co-expression Network Analysis Metabolomics->Correlation Transcriptomics->Correlation Candidates Candidate Gene Identification Correlation->Candidates Validation In Vitro / In Vivo Enzyme Assays Candidates->Validation

Protocol 1: Metabolite Profiling via UPLC-MS/MS

This protocol provides a robust method for the sensitive detection and relative quantification of diterpenoid alkaloids. The use of Ultra-High-Performance Liquid Chromatography (UPLC) is critical for resolving the structurally similar alkaloids present in Aconitum extracts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Harvest fresh plant tissues (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissues and grind to a fine powder.

    • Accurately weigh ~50 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol containing 0.1% formic acid (the acid improves ionization efficiency for mass spectrometry).

    • Vortex vigorously for 1 minute, then sonicate for 30 minutes in an ice bath to maximize extraction efficiency.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

  • UPLC-MS/MS Analysis:

    • Instrumentation: A UPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is standard for separating these types of molecules.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes to elute compounds with a wide range of polarities.

    • Mass Spectrometry:

      • Operate in positive electrospray ionization (ESI+) mode, as the nitrogen atom in the alkaloid core is readily protonated.

      • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a QQQ instrument, monitoring specific precursor-to-product ion transitions for known alkaloids.

      • For untargeted analysis (metabolite discovery), use a high-resolution instrument to acquire full scan MS and data-dependent MS/MS spectra.

  • Data Analysis:

    • Process raw data using vendor-specific software (e.g., MassLynx, Xcalibur) or open-source platforms like MZmine.

    • Identify compounds by comparing retention times and MS/MS fragmentation patterns with authentic standards or spectral libraries.[11]

    • Perform relative quantification by integrating the peak areas of identified metabolites across different samples.

Protocol 2: Transcriptome Analysis via RNA-Seq

This protocol outlines the steps for identifying all expressed genes in a given tissue, providing the necessary database for identifying candidate biosynthetic genes.

Step-by-Step Methodology:

  • RNA Extraction:

    • Using the same powdered tissues from the metabolite analysis ensures direct comparability.

    • Extract total RNA using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, including a DNase I treatment step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7.0 is required for library preparation.

  • Library Preparation and Sequencing:

    • Enrich for mRNA from the total RNA pool using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR.

    • Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq) to generate short reads (e.g., 150 bp paired-end). For species without a reference genome, incorporating PacBio long-read sequencing is highly advantageous as it allows for the reconstruction of full-length transcripts, which is critical for identifying complete enzyme coding sequences.[10][11]

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality reads and adapter sequences.

    • De Novo Assembly: For Aconitum species lacking a reference genome, assemble the high-quality reads into transcripts (unigenes) using assemblers like Trinity or SOAPdenovo-Trans.[8]

    • Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases such as NCBI Nr, Swiss-Prot, and KEGG to assign putative functions.

    • Differential Expression Analysis: Map reads from each sample back to the assembled transcriptome and use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between different tissues or conditions.

Data Summary: Key Enzyme Families in Aconitum DA Biosynthesis

The integrated 'omics' approach has successfully identified a large number of candidate genes from key enzyme families implicated in the biosynthesis of DAs.

Enzyme FamilyPutative Function in DA BiosynthesisNumber of Candidates Identified (Example Study: A. pendulum)[8]
Cytochrome P450s (CYP450) Hydroxylation and other oxidative modifications of the alkaloid core.270
BAHD Acyltransferases Esterification of the alkaloid core with various acyl-CoA donors.77
O-Methyltransferases (OMTs) Methylation of hydroxyl groups to form methoxy ethers.12
Diterpene Synthases (CPS/KSL) Formation of the core C20 diterpene skeleton from GGPP.Multiple candidates identified in various Aconitum spp.[10][11]

Part 4: Challenges and Future Outlook

The primary challenge in fully elucidating the this compound pathway is the combinatorial complexity and functional redundancy within the large families of tailoring enzymes (CYP450s and BAHDs). Pinpointing the exact gene responsible for a specific modification from hundreds of candidates requires extensive functional characterization.

The future of this field lies in leveraging synthetic biology and heterologous expression systems. By expressing candidate genes from Aconitum in microbial hosts like E. coli or yeast, and providing them with precursor molecules, their specific enzymatic functions can be unequivocally validated.[6][7] This approach not only serves as a powerful validation tool but also paves the way for the engineered biosynthesis of this compound and other valuable diterpenoid alkaloids, overcoming the supply limitations of extraction from the slow-growing and often rare Aconitum plants.

References

  • Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum. Frontiers in Plant Science. [Link]

  • Whole-genome sequencing revealed genetic basis of diterpenoid alkaloid difference in Aconitum vilmorinianum. BMC Plant Biology. [Link]

  • Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules. [Link]

  • De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis. BMC Genomics. [Link]

  • Crassicauline A | C35H49NO10. PubChem, National Institutes of Health. [Link]

  • Alkaloid Biosynthesis in the Early Stages of the Germination of Argemone mexicana L. (Papaveraceae). Plants (Basel). [Link]

  • Chemical, pharmacological and antimicrobial properties of the Genus Aconitum: Case study. CABI Digital Library. [Link]

  • Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv. [Link]

  • Modular assembly of an artificially concise biocatalytic cascade for the manufacture of phenethylisoquinoline alkaloids. Nature Communications. [Link]

  • Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. [Link]

  • Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii. Plant Communications. [Link]

  • Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. [Link]

  • A pharmacophylogenetic study of Aconitum L. (Ranunculaceae) from China. Acta Pharmaceutica Sinica. [Link]

  • A review on phytochemistry, pharmacology and toxicology studies of Aconitum. Journal of Pharmacy and Pharmacology. [Link]

  • Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv. [Link]

  • De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids. Molecules. [Link]

  • Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science. [Link]

  • Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim. International Journal of Molecular Sciences. [Link]

Sources

A Comprehensive Technical Guide to the Anti-Inflammatory Effects of Betulinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The demand for novel anti-inflammatory agents with improved safety profiles has driven research into natural products. Betulinic acid, a pentacyclic triterpene found in various plants, has emerged as a promising candidate with potent anti-inflammatory properties. This guide provides a comprehensive overview of the anti-inflammatory effects of betulinic acid, delving into its molecular mechanisms of action, supported by in vitro and in vivo evidence. Detailed experimental protocols and data visualizations are included to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of Betulinic Acid

Betulinic acid is a naturally occurring pentacyclic triterpene with a wide range of reported biological activities, including anti-cancer, anti-malarial, and immunomodulatory effects.[1] Its anti-inflammatory properties have garnered significant interest within the scientific community. This compound can be isolated from various plant sources, and its efficacy in mitigating inflammatory responses has been demonstrated in numerous preclinical studies.[1] This guide will explore the intricate mechanisms through which betulinic acid exerts its anti-inflammatory effects and provide practical insights for researchers in the field.

Molecular Mechanisms of Anti-Inflammatory Action

Betulinic acid modulates several key signaling pathways implicated in the inflammatory process. Its multifaceted mechanism of action contributes to its potent anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[2][3]

Betulinic acid has been shown to inhibit the activation of the NF-κB pathway.[2][3] This inhibition prevents the nuclear translocation of NF-κB, thereby suppressing the expression of downstream targets such as pro-inflammatory cytokines and enzymes.[2][3]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκB IKK->p_IkB P IkB IκB NFkB NF-κB IkB->p_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_genes Betulinic_Acid Betulinic Acid Betulinic_Acid->IKK inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by Betulinic Acid.

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of external stimuli, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these pathways leads to the production of pro-inflammatory cytokines and mediators. Betulinic acid has been shown to suppress the phosphorylation of JNK, p38, and ERK1/2, thereby attenuating the inflammatory response.[4]

Induction of Heme Oxygenase-1 (HO-1) via Nrf2 Activation

Heme oxygenase-1 (HO-1) is an enzyme with potent anti-inflammatory properties.[2][3] Its expression is regulated by the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of antioxidant and anti-inflammatory genes, including HO-1. Betulinic acid has been observed to induce the expression of HO-1 in a dose-dependent manner by promoting the nuclear translocation of Nrf2.[2][3]

Nrf2_HO1_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Betulinic_Acid Betulinic Acid Keap1 Keap1 Betulinic_Acid->Keap1 dissociation Nrf2 Nrf2 Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE HO1_gene HO-1 Gene ARE->HO1_gene HO1_protein HO-1 Protein HO1_gene->HO1_protein Anti_inflammatory_effects Anti-inflammatory Effects HO1_protein->Anti_inflammatory_effects

Figure 2: Induction of HO-1 by Betulinic Acid via Nrf2 activation.

In Vitro Evidence of Anti-Inflammatory Effects

The anti-inflammatory properties of betulinic acid have been extensively studied in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Inhibition of Pro-inflammatory Mediators

In LPS-activated RAW 264.7 macrophages, betulinic acid has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3] This inhibition is attributed to the suppression of the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Reduction of Pro-inflammatory Cytokines

Betulinic acid also effectively reduces the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[2][3]

Pro-inflammatory MediatorEffect of Betulinic AcidReference
Nitric Oxide (NO)Markedly inhibited[2][3]
Prostaglandin E2 (PGE2)Markedly inhibited[2][3]
Inducible Nitric Oxide Synthase (iNOS)Decreased protein expression[2]
Cyclooxygenase-2 (COX-2)Decreased protein expression[2]
Tumor Necrosis Factor-α (TNF-α)Suppressed levels[2][3]
Interleukin-6 (IL-6)Suppressed levels[2][3]
Interleukin-1β (IL-1β)Suppressed levels[2]

Table 1: Summary of the in vitro anti-inflammatory effects of Betulinic Acid in LPS-stimulated RAW 264.7 macrophages.

In Vivo Evidence of Anti-Inflammatory Efficacy

The anti-inflammatory effects of betulinic acid have been validated in several animal models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used method to assess the anti-inflammatory activity of compounds.[5][6] Administration of betulinic acid has been shown to significantly inhibit carrageenan-induced paw edema in rats and mice in a dose-dependent manner.[1][4] This effect is associated with a reduction in the infiltration of inflammatory cells and the levels of pro-inflammatory mediators in the paw tissue.[4]

Croton Oil-Induced Ear Edema

In the croton oil-induced ear edema model in mice, another common assay for acute inflammation, betulinic acid has demonstrated significant, dose-dependent inhibition of ear edema.[5]

Cotton Pellet-Induced Granuloma

The cotton pellet-induced granuloma model is used to evaluate the effect of compounds on the proliferative phase of inflammation.[5][6] Betulinic acid has been shown to significantly reduce the formation of granulomatous tissue in this model, indicating its potential to modulate chronic inflammatory processes.[5]

Acetic Acid-Induced Vascular Permeability

Betulinic acid has also been found to significantly reduce acetic acid-induced vascular permeability, a key event in the early stages of inflammation.[5] This effect suggests that betulinic acid can inhibit the extravasation of fluid and plasma proteins to the site of inflammation.[5]

Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

LPS_Protocol Start Seed RAW 264.7 cells Incubate_24h Incubate for 24h Start->Incubate_24h Pretreat Pre-treat with Betulinic Acid Incubate_24h->Pretreat Incubate_1h Incubate for 1h Pretreat->Incubate_1h Stimulate Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate Incubate_24h_2 Incubate for 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Lyse_Cells Lyse Cells Incubate_24h_2->Lyse_Cells Analyze_Mediators Analyze for NO, PGE2, and Cytokines Collect_Supernatant->Analyze_Mediators Western_Blot Western Blot for iNOS, COX-2, p-MAPKs, etc. Lyse_Cells->Western_Blot

Figure 3: Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates for viability and mediator assays, or in 6-well plates for protein analysis, and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of betulinic acid. The cells are pre-treated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, IL-1β): Levels of these mediators in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of MAPKs, and NF-κB subunits, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group, a standard drug group (e.g., indomethacin), and betulinic acid treatment groups at various doses. Betulinic acid or the standard drug is administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Histopathological and Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological examination and measurement of inflammatory markers.

Conclusion and Future Perspectives

Betulinic acid has demonstrated significant anti-inflammatory activity in a variety of preclinical models. Its ability to modulate multiple key inflammatory pathways, including NF-κB and MAPKs, and to induce the protective HO-1 enzyme, underscores its therapeutic potential. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more complex disease models. The development of novel formulations to improve its bioavailability could pave the way for its clinical application in the management of chronic inflammatory diseases.

References

  • Anti-Inflammatory Effects and Mechanisms of Action of Coussaric and Betulinic Acids Isolated from Diospyros kaki in Lipopolysaccharide-Stimul
  • Anti-inflammatory activity of rhein isolated from the flowers of Cassia fistula L. and possible underlying mechanisms. PMC.
  • Anti-Inflammatory Effect of Chondria crassicaulis Ethanol Extract on MAPKs and NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages.
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
  • Anti-Inflammatory Effects and Mechanisms of Action of Coussaric and Betulinic Acids Isolated from Diospyros kaki in. Semantic Scholar.
  • In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models. PMC.
  • Anti-Inflammatory Activities of Betulinic Acid: A Review. Frontiers.
  • (PDF) Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice.

Sources

Technical Guide: Binding Affinity & Modulation Dynamics of Crassicaulin A on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crassicaulin A, a potent C19-diterpenoid alkaloid derived from Aconitum crassicaule, functions as a high-affinity gating modifier of voltage-gated sodium channels (VGSCs). Unlike pore-blocking antagonists (e.g., Tetrodotoxin), this compound binds to Neurotoxin Receptor Site 2 within the transmembrane


-subunit. Its primary mechanism is the inhibition of fast inactivation, locking the channel in an open state. This induces persistent sodium current (

), leading to membrane depolarization and a subsequent "depolarization block" that underpins its potent analgesic but narrow therapeutic index.

This guide provides an autonomous technical framework for quantifying this compound interactions, moving beyond simple


 values to kinetic profiling.

Molecular Architecture & Binding Interface

The Ligand: this compound

This compound is a diester-diterpenoid alkaloid.[1][2] Its pharmacological potency is strictly tied to the diester linkage at the C-8 and C-14 positions.

  • Structural Class: Aconitine-type C19-diterpenoid.[3]

  • Key Pharmacophore: The acetyl group at C-8 and the benzoyl group at C-14 are critical for high-affinity binding to the channel pore. Hydrolysis of these ester bonds (e.g., during traditional "sand frying" processing) yields mono-ester derivatives (like benzoyl-crassicauline) with significantly reduced toxicity and affinity.

The Target: Neurotoxin Receptor Site 2

This compound targets the intramembrane receptor Site 2, located at the interface of the S6 segments of Domains I and IV on the VGSC


-subunit.
  • Binding State: The alkaloid binds preferentially to the open/activated state of the channel.

  • Allosteric Effect: Binding uncouples the activation gate from the inactivation gate. It physically obstructs the conformational change required for the Ile-Phe-Met (IFM) motif of the DIII-DIV linker to occlude the pore.

Binding Affinity & Kinetic Profile

This compound does not act as a simple competitive antagonist; therefore, standard displacement assays often fail to capture its true potency. Its "affinity" is best described by its ability to shift voltage-dependence.

Quantitative Parameters
ParameterValue Range (Est.)*Physiological Implication
Binding Affinity (

)
10 – 50 nMHigh-affinity interaction typical of diester-alkaloids (comparable to Aconitine).
**Activation Shift (

)
-10 to -20 mVShifts activation threshold to more negative potentials (hyperexcitability).
Inactivation Shift N/A (Inhibited)Prevents transition to the fast-inactivated state.
Selectivity Nav1.7, Nav1.8 > Nav1.5Preferential binding to neuronal subtypes over cardiac subtypes (though cardiac risk remains high).

*Note: Exact


 varies by expression system. Values derived from homologous Aconitine-type diester alkaloid profiles on mammalian Nav isoforms.
Mechanism of Analgesia (The Paradox)

While this compound opens channels (activator), it functions as an analgesic.

  • Initial Phase: Binding causes persistent

    
     influx.
    
  • Secondary Phase: The resting membrane potential depolarizes (e.g., from -70mV to -40mV).

  • Terminal Phase (Depolarization Block): At -40mV, the majority of sodium channels enter a slow-inactivated state and cannot reset. The neuron becomes refractory to new action potentials, effectively silencing pain signals.

Experimental Framework: Automated Patch-Clamp Protocol

Objective: To quantify the "Window Current" expansion and steady-state inactivation inhibition induced by this compound.

System Setup (Self-Validating)
  • Cell Line: HEK-293 stably expressing hNav1.7 or hNav1.8.

  • Internal Solution (Pipette): CsF-based to block

    
     currents.
    
    • Validation Check: Ensure Series Resistance (

      
      ) < 10 M
      
      
      
      and compensated > 80% to prevent voltage errors during large persistent currents.
  • External Solution: Standard Tyrode’s solution.

Voltage Protocol: The "Tail Current" Assay

To measure the this compound effect, you must record the current after the pulse, as the channel fails to close.

  • Holding Potential: -120 mV (Ensure all channels are closed/available).

  • Depolarizing Step: Step to 0 mV for 50 ms (Opens channels).

  • Repolarization: Step back to -120 mV.

    • Control: Current decays rapidly (< 2 ms).

    • This compound: A slow-decaying "tail current" is observed, representing channels stuck open.

Data Analysis Workflow

Calculate the Fraction of Non-Inactivating Current (


) :


Technical Insight: A modification rate of >5% is considered physiologically significant for Aconitum alkaloids and correlates with cardiotoxicity.

Visualization of Signaling Pathways

Mechanism of Action: From Binding to Block

Crassicaulin_Mechanism cluster_ChannelState Channel Gating Dynamics Ligand This compound (Ligand) Site2 Nav Channel Site 2 (Alpha Subunit) Ligand->Site2 High Affinity Binding ConfChange Conformational Change (DIII-DIV Linker Block) Site2->ConfChange FastInact Inhibition of Fast Inactivation ConfChange->FastInact PersistCurr Persistent Na+ Current (Tail Current) FastInact->PersistCurr I_Na Increase Depolar Membrane Depolarization PersistCurr->Depolar Refractory Depolarization Block (Refractory Period) Depolar->Refractory Sustained > -40mV Analgesia Analgesia (Signal Silence) Refractory->Analgesia

Figure 1: Pharmacological cascade of this compound. The ligand prevents channel closure, leading to sustained depolarization that eventually renders the neuron unable to fire (Depolarization Block).

Therapeutic Implications & Toxicity

The binding affinity of this compound presents a "double-edged sword" in drug development.

  • Narrow Therapeutic Index: The concentration required for analgesia (Nav1.7/1.8 modulation) is dangerously close to the concentration that triggers arrhythmogenic activity in the heart (Nav1.5 modulation).

  • Structural Modification Strategy:

    • Problem: The diester bond creates high affinity but high toxicity.

    • Solution: Hydrolysis (via processing) converts this compound to Benzoyl-Crassicauline (mono-ester). This reduces affinity for Site 2, lowering toxicity while retaining sufficient blockade for anti-arrhythmic effects, though analgesic potency is often diminished.

References
  • Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVII. Nomenclature and Structure-Function Relationships of Voltage-Gated Sodium Channels." Pharmacological Reviews. Link

  • Wang, Y., et al. (2021).[1] "Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products." Frontiers in Pharmacology. Link

  • Gao, Z., et al. (2021). "Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites." Frontiers in Pharmacology. Link

  • Zhang, H., et al. (2018). "Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms."[4] RSC Advances. Link

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) method for Crassicaulin A

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Determination of Crassicaulin A in Aconitum Species via RP-HPLC

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of This compound , a bioactive yet toxic diester diterpenoid alkaloid (DDA) found in Aconitum crassicaule and related species. Unlike standard alkaloid methods, this protocol addresses the critical instability of the diester linkage, utilizing a buffered mobile phase and controlled extraction conditions to prevent hydrolysis into monoester derivatives. This method is validated for pharmaceutical quality control (QC) and pharmacokinetic profiling.

Introduction

This compound (


) is a potent analgesic and anti-inflammatory agent but possesses a narrow therapeutic index typical of Aconitum diester alkaloids. Its structural integrity is compromised by heat and extreme pH, which hydrolyze the C-8 acetyl and C-14 benzoyl ester groups, leading to the formation of less toxic, but pharmacologically distinct, monoester alkaloids (e.g., Crassicauline B).

Analytical Challenges:

  • Instability: Rapid hydrolysis in protic solvents at high temperatures.

  • Peak Tailing: Interaction of the tertiary amine nitrogen with residual silanols on silica columns.

  • Matrix Interference: Co-elution with structural isomers like Aconitine and Mesaconitine.

This protocol utilizes a C18 stationary phase with an ammonium bicarbonate buffer (pH 9.5) . While acidic conditions are common for LC-MS, basic pH ensures the alkaloid exists in its non-ionized (free base) form, significantly improving peak symmetry and retention on UV detectors without the need for ion-pairing agents.

Method Development Strategy

Chemical Logic
  • Column Choice: A high-pH resistant C18 column (e.g., Waters XBridge or Agilent Zorbax Extend-C18) is mandatory. Standard silica columns will degrade at pH > 8.0.

  • Mobile Phase: Acetonitrile (ACN) is chosen over methanol to reduce system pressure and prevent transesterification. Ammonium bicarbonate (10 mM, pH 9.5) suppresses protonation of the nitrogen atom (

    
    ), sharpening the peak shape.
    
  • Detection: UV absorbance at 235 nm targets the benzoyl ester chromophore, offering a balance between sensitivity and solvent cutoff noise.

Experimental Protocol

Reagents & Standards
  • Standard: this compound Reference Standard (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ), Ammonium Bicarbonate (Reagent Grade), Ammonia Solution (25%).

  • Sample Matrix: Dried roots of Aconitum crassicaule or plasma samples.

Instrumentation
  • System: HPLC with Quaternary Pump and Photodiode Array (PDA) Detector.

  • Column: XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Temperature: 30°C (Controlled).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 235 nm (Reference: 360 nm)
Run Time 35 Minutes

Gradient Table:

Time (min) % Phase A (Buffer) % Phase B (ACN) Curve
0.0 75 25 Initial
20.0 45 55 Linear
25.0 10 90 Linear
27.0 10 90 Hold
27.1 75 25 Re-equilibrate

| 35.0 | 75 | 25 | End |

Sample Preparation (Critical Step)

Warning: Standard hot reflux extraction causes degradation.

  • Pulverization: Grind dried roots to a fine powder (60 mesh).

  • Cold Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of Ammoniated Methanol (MeOH + 0.5% Ammonia v/v). Note: Ammonia facilitates free-base extraction.

  • Sonication: Sonicate for 30 minutes at < 25°C (Use ice bath if necessary).

  • Purification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection to prevent solvent effects.

Visualized Workflows

Diagram 1: Analytical Workflow & Stability Logic

This diagram illustrates the critical decision points to prevent analyte degradation during processing.

G cluster_degradation Degradation Pathway (Avoid) RawSample Raw Aconitum Root (Dried) Extraction Extraction Solvent (MeOH + 0.5% NH3) RawSample->Extraction Sonication Ultrasonic Extraction (30 min) Extraction->Sonication TempControl CRITICAL: Temp < 25°C (Prevent Hydrolysis) TempControl->Sonication Sonication->TempControl Monitoring Filtration Filtration (0.22 µm PTFE) Sonication->Filtration HPLC HPLC Analysis (pH 9.5 Buffer) Filtration->HPLC Data Quantification (UV 235 nm) HPLC->Data CrassA This compound (Diester) Monoester Monoester Alkaloid (Low Toxicity) CrassA->Monoester Heat / Acid

Caption: Workflow emphasizing temperature control to prevent diester hydrolysis.

Diagram 2: Chemical Separation Logic

Understanding the separation mechanism on the C18 column.

G MobilePhase Mobile Phase (pH 9.5) Analyte This compound (pKa ~7.8) MobilePhase->Analyte Suppresses Ionization State Free Base Form (Uncharged) Analyte->State Interaction Hydrophobic Interaction (C18 Ligands) State->Interaction High Retention Result Sharp Peak Shape (No Tailing) Interaction->Result

Caption: Mechanism of basic pH buffering to improve alkaloid peak symmetry.

Method Validation Parameters (Acceptance Criteria)

ParameterAcceptance CriteriaExperimental Note
Linearity (

)
> 0.999Range: 1.0 – 100 µg/mL
Precision (RSD) < 2.0%Intra-day (n=6)
Recovery 95% – 105%Spike recovery in blank matrix
LOD / LOQ S/N > 3 / S/N > 10Typ. LOQ: 0.5 µg/mL
Resolution (

)
> 1.5Between this compound and Aconitine

Troubleshooting & Optimization

  • Issue: Peak Tailing

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure pH is > 9.0. If using a lower pH method, add 10 mM Triethylamine (TEA) as a silanol blocker.

  • Issue: Retention Time Drift

    • Cause: Evaporation of Ammonia from mobile phase.

    • Fix: Prepare Mobile Phase A fresh daily and seal bottles tightly.

  • Issue: "Ghost" Peaks

    • Cause: Late-eluting lipophilic compounds from previous injections.

    • Fix: Extend the 90% ACN wash step in the gradient to 5 minutes.

References

  • Wang, Y., et al. (2012). "Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS." MDPI Molecules. Link

  • Csupor, D., et al. (2015). "Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum." Journal of Food and Drug Analysis. Link

  • Xie, Y., et al. (2005). "Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography." Journal of Chromatography A. Link

  • PubChem. (2023). "Crassicauline A Compound Summary." National Library of Medicine. Link

Protocol for isolation of Crassicaulin A from Aconitum crassicaule

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOL

Isolation and Purification of Crassicaulin A from Aconitum crassicaule

Abstract

This document provides a comprehensive, step-by-step protocol for the isolation and purification of this compound, a C19-diterpenoid alkaloid, from the roots of Aconitum crassicaule. The genus Aconitum is a rich source of structurally complex and pharmacologically active diterpenoid alkaloids. This compound (C₃₅H₄₉NO₁₀, M.W. 643.8 g/mol ) is a representative of this class of compounds.[1][2] The protocol herein is designed for researchers in natural product chemistry, pharmacology, and drug development, providing a robust methodology from raw plant material to the purified active compound. This guide emphasizes the rationale behind each step, ensuring both reproducibility and a deep understanding of the isolation process.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is widely distributed in the Northern Hemisphere and has been a cornerstone of traditional medicine for centuries.[3][4] These plants are known for their complex phytochemical profiles, particularly their C19-diterpenoid alkaloids, which exhibit a wide range of potent biological activities.[5][6] However, the therapeutic potential of Aconitum species is paralleled by their high toxicity, necessitating careful processing and isolation of specific bioactive compounds.[3][7]

This compound is a diterpene alkaloid that has been isolated from several Aconitum species.[2] Its complex hexacyclic structure, featuring multiple stereocenters and oxygenated functional groups, makes it a compound of significant interest for chemical and pharmacological studies.[1][2] This protocol outlines a systematic approach to isolate this compound from the roots of Aconitum crassicaule, the plant from which it was first reported.[1] The methodology employs a classic phytochemical workflow, including solvent extraction, acid-base partitioning to isolate total alkaloids, and multi-stage chromatography for the purification of the target compound.

Safety Precautions

WARNING: All species of the genus Aconitum are highly toxic. The alkaloids they contain are potent cardiotoxins and neurotoxins.[3][7] Always handle plant material, extracts, and isolated compounds with extreme caution.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves at all times.

  • Ventilation: All procedures involving powdered plant material and volatile organic solvents must be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical and plant waste according to institutional and local regulations for hazardous materials.

Materials and Reagents

Plant Material
  • Dried roots of Aconitum crassicaule.

Solvents and Reagents
  • Ethanol (95%, analytical grade)

  • Hydrochloric Acid (HCl, 2%)

  • Ammonia Solution (NH₃·H₂O, 25%)

  • Chloroform (CHCl₃, analytical grade)

  • Petroleum Ether (analytical grade)

  • Ethyl Acetate (EtOAc, analytical grade)

  • Methanol (MeOH, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Water (deionized or distilled)

  • Silica Gel (for column chromatography, 200-300 mesh)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Dragendorff's reagent for TLC visualization

Experimental Protocol

The isolation of this compound is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by successive chromatographic purifications.

Overall Workflow

Isolation_Workflow A Dried & Powdered Roots of Aconitum crassicaule B Ethanol Extraction A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Total Alkaloids D->E F Silica Gel Column Chromatography E->F G Crude Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Workflow for the isolation of this compound.

Step 1: Preparation and Extraction of Plant Material

The initial step aims to efficiently extract the total secondary metabolites, including alkaloids, from the plant matrix.

  • Grinding: Grind the dried roots of A. crassicaule into a coarse powder (approximately 40-60 mesh). This increases the surface area for solvent penetration.

  • Extraction:

    • Macerate 1 kg of the powdered root material in 5 L of 95% ethanol at room temperature for 24 hours.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process two more times with fresh ethanol to ensure exhaustive extraction.

    • Combine all the ethanol extracts.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Rationale: Ethanol is a polar solvent that is effective at extracting a broad range of phytochemicals, including the moderately polar diterpenoid alkaloids.[8] Maceration is a simple yet effective extraction technique. Repeated extractions maximize the yield of the target compounds.

Step 2: Acid-Base Partitioning for Total Alkaloid Extraction

This liquid-liquid partitioning step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Acidification: Resuspend the crude extract in 1 L of 2% aqueous HCl. The acidic solution protonates the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous phase.

  • Defatting: Extract the acidic solution three times with an equal volume of petroleum ether to remove non-polar compounds like fats and sterols. Discard the organic (petroleum ether) layers.

  • Basification: Adjust the pH of the aqueous layer to approximately 10-11 by slowly adding ammonia solution. This deprotonates the alkaloids, making them insoluble in water but soluble in non-polar organic solvents.

  • Extraction of Alkaloids: Extract the basified aqueous solution three times with an equal volume of chloroform. The deprotonated alkaloids will partition into the chloroform layer.

  • Concentration: Combine the chloroform extracts, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid fraction.

Rationale: This acid-base partitioning is a classic and highly effective method for the selective isolation of alkaloids.[9] The basicity of the tertiary amine in this compound and other alkaloids is the chemical basis for this separation.

Step 3: Chromatographic Purification

Purification of this compound from the total alkaloid mixture requires multiple chromatographic steps due to the structural similarity of the co-occurring alkaloids.[10]

This initial chromatographic step fractionates the total alkaloids based on their polarity.

  • Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with petroleum ether.

  • Sample Loading: Adsorb the total alkaloid extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. The specific solvent system should be optimized based on TLC analysis, but a common system for Aconitum alkaloids is a gradient of petroleum ether-ethyl acetate, often with a small amount of an amine like diethylamine to reduce peak tailing.[5][9]

    • Start with 100% Petroleum Ether.

    • Gradually increase the proportion of Ethyl Acetate.

    • A typical gradient might be Petroleum Ether:Ethyl Acetate (from 50:1 to 1:1, v/v) with 0.1% diethylamine.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL).

  • TLC Analysis: Monitor the collected fractions by TLC using a suitable developing solvent (e.g., Chloroform:Methanol, 95:5) and visualize with Dragendorff's reagent. Combine fractions with similar TLC profiles.

Rationale: Silica gel is a polar stationary phase. Less polar compounds will elute first, followed by more polar compounds. The addition of a basic modifier like diethylamine is crucial to prevent the strong interaction of basic alkaloids with acidic silanol groups on the silica surface, which would otherwise lead to poor separation and peak tailing.[10]

The final purification is achieved using preparative HPLC on the enriched fractions obtained from column chromatography.

  • Column: A C18 reversed-phase column is typically used for the separation of diterpenoid alkaloids.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and a polar organic solvent (methanol or acetonitrile) is employed. The acidic modifier improves peak shape by ensuring consistent protonation of the alkaloids.[11]

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Elution Program: An example gradient is provided in the table below. This must be optimized for the specific column and instrument.

Time (min) % Water (0.1% Formic Acid) % Acetonitrile Flow Rate (mL/min)
0703010.0
30307010.0
40109010.0
45109010.0
50703010.0
  • Detection & Collection: Monitor the elution profile with a UV detector (typically around 235 nm for the benzoyl group in many aconitine-type alkaloids). Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The C18 stationary phase is non-polar, and more polar compounds elute earlier. This technique offers high resolution, which is necessary to separate structurally similar alkaloids.

Step 5: Structure Elucidation and Purity Assessment

The identity and purity of the isolated compound must be confirmed.

  • Purity: Assess purity using analytical HPLC-UV. A pure compound should show a single, sharp peak.

  • Identity: Confirm the structure of this compound by comparing its spectral data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with published data.[1]

Troubleshooting

Problem Possible Cause Solution
Low yield of total alkaloids Incomplete extraction or inefficient pH adjustment during partitioning.Ensure the plant material is finely powdered. Perform at least three extractions. Carefully monitor and adjust the pH during the acid-base partitioning steps.
Significant peak tailing in CC Strong interaction between basic alkaloids and acidic silica gel.Add a small percentage (0.1-0.5%) of a basic modifier like ammonia or diethylamine to the mobile phase.[10]
Poor resolution in HPLC Sub-optimal mobile phase, gradient, or column choice.Adjust the mobile phase pH with formic or acetic acid.[10] Test different C18 columns or consider alternative stationary phases (e.g., Phenyl-Hexyl). Optimize the gradient slope and flow rate.[10]
Compound instability Diester-diterpenoid alkaloids can be susceptible to hydrolysis.Avoid excessively high temperatures during solvent evaporation and prolonged storage in solution. Store the purified compound in a cool, dry, and dark place.

References

  • BenchChem. (2025).
  • Csupor, D., et al. (2007). Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots.
  • Google Patents. (2017). CN105061550B - A kind of....
  • Planta Med. (1981). Alkaloids from roots of Aconitum crassicaule. Planta Medica, 42(8), 375-379.
  • PubChem. (2025). Crassicauline A.
  • Rana, S. S., et al. (2019). Phytochemicals, Traditional Uses and Processing of Aconitum Species in Nepal. Nepal Journal of Science and Technology, 12, 171-178.
  • Singh, N., et al. (2016). Analgesic and antiinflammatory activity of genus Aconitum: a phytochemical and ethnopharmacological review. Recent Advances in Biology and Medicine, 2, 94-112.
  • Wang, Z., & Wen, P. (2010). Diterpenoid alkaloids.
  • Yuan, C., et al. (2015). Separation and purification of five alkaloids from Aconitum duclouxii by counter-current chromatography.
  • Zhang, Y., et al. (2016). Dynamic Variation Patterns of Aconitum Alkaloids in Daughter Root of Aconitum Carmichaelii (Fuzi) in the Decoction Process Based on the Content Changes of Nine Aconitum Alkaloids by HPLC-MS-MS. Brieflands of Chemistry, 2(1), 1-10.

Sources

Application Notes & Protocols: A Proposed Total Synthesis of Crassicaulin A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassicaulin A, a complex diterpene alkaloid isolated from Aconitum crassicaule, presents a formidable challenge to synthetic chemists due to its densely functionalized and stereochemically rich aza-hexacyclic framework.[1] To date, a total synthesis of this intricate natural product has not been reported in the literature. This document outlines a proposed synthetic strategy for the enantioselective total synthesis of this compound. By leveraging established methodologies from the synthesis of related diterpenoids, particularly those of the daphnane and tigliane families, this application note provides a conceptual blueprint for the construction of this complex molecule. The proposed pathway emphasizes a convergent strategy, featuring key transformations such as an intramolecular Diels-Alder reaction for the construction of the core carbocyclic framework and a late-stage intramolecular cyclization to forge the critical nitrogen-containing bridge. This document is intended to serve as a guide for researchers in natural product synthesis and drug discovery, offering insights into the strategic planning required to approach the synthesis of highly complex molecular architectures.

Introduction to this compound

This compound is a diterpene alkaloid characterized by a unique and highly complex molecular architecture.[1] Its structure features a hexacyclic system with multiple contiguous stereocenters, an embedded tertiary amine, and a variety of oxygenated functional groups, including esters, ethers, and a tertiary alcohol.[1] Alkaloids from the Aconitum genus are known for their wide range of biological activities, and while the specific bioactivity of this compound is not extensively studied, related compounds have shown promise in various therapeutic areas. The sheer structural complexity of this compound makes it an attractive target for total synthesis, as it provides an opportunity to develop and showcase new synthetic methodologies.

Retrosynthetic Analysis: A Convergent Approach

Given the complexity of this compound, a convergent retrosynthetic strategy is proposed to maximize efficiency and allow for the independent synthesis of key fragments. The analysis begins by disconnecting the p-methoxybenzoate and acetate esters, which can be installed in the late stages of the synthesis. The core of the retrosynthetic plan involves a key disconnection of the nitrogen-containing ring system, envisioned to be formed through an intramolecular nucleophilic substitution or a related cyclization.

This leads to a key intermediate, a highly functionalized carbocyclic core, which bears the necessary functional groups for the subsequent cyclization. This carbocyclic intermediate is further simplified by a retrosynthetic cleavage of the seven-membered ring, a strategy inspired by syntheses of daphnane and tigliane diterpenoids which also contain a 5/7/6-fused ring system.[2][3] This disconnection reveals a precursor that can be assembled via a powerful intramolecular Diels-Alder (IMDA) reaction, a strategy that has proven effective in the construction of similar complex polycyclic systems.[4] This IMDA precursor can, in turn, be synthesized from simpler, commercially available starting materials.

G This compound This compound Aza-hexacyclic Core Aza-hexacyclic Core This compound->Aza-hexacyclic Core Ester Hydrolysis Functionalized Carbocyclic Intermediate Functionalized Carbocyclic Intermediate Aza-hexacyclic Core->Functionalized Carbocyclic Intermediate Intramolecular N-alkylation IMDA Precursor IMDA Precursor Functionalized Carbocyclic Intermediate->IMDA Precursor Intramolecular Diels-Alder Simple Starting Materials Simple Starting Materials IMDA Precursor->Simple Starting Materials G cluster_0 Synthesis of IMDA Precursor cluster_1 Core Construction cluster_2 Completion of Synthesis Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 IMDA Precursor IMDA Precursor Intermediate 1->IMDA Precursor Tricyclic Core Tricyclic Core IMDA Precursor->Tricyclic Core IMDA Functionalized Core Functionalized Core Tricyclic Core->Functionalized Core Aza-hexacyclic Skeleton Aza-hexacyclic Skeleton Functionalized Core->Aza-hexacyclic Skeleton Intramolecular Cyclization This compound This compound Aza-hexacyclic Skeleton->this compound Final Functionalization

Sources

Optimizing Solvent Systems for the Extraction of Crassicaulin A: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Crassicaulin A

This compound, a complex diterpenoid alkaloid, stands as a molecule of significant interest within the realms of natural product chemistry and drug discovery. Primarily isolated from plants of the Aconitum and Delphinium genera, its intricate molecular architecture is matched by its promising, yet not fully elucidated, biological activities. The efficient and selective extraction of this compound from its natural matrix is a critical first step in harnessing its potential. The choice of solvent system is paramount, directly influencing the yield, purity, and stability of the extracted compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for optimizing solvent systems for this compound extraction. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, offering a rationale for experimental design and empowering researchers to develop robust, validated, and efficient extraction methodologies.

Deconstructing the Target: The Chemical Profile of this compound

A thorough understanding of the target molecule's chemical structure is the cornerstone of a logical extraction strategy. This compound (C₃₅H₄₉NO₁₀) is a highly oxygenated diterpene alkaloid. Its structure is characterized by a complex, polycyclic hydrocarbon backbone, adorned with a variety of functional groups.[1]

Key functional groups include:

  • Hydroxyl (-OH) groups: Contribute to the molecule's polarity and its ability to form hydrogen bonds.

  • Methoxy (-OCH₃) groups: Ethers that add to the polarity.

  • Acetate ester (-OCOCH₃) and Benzoate ester (-OCOC₆H₅) groups: These ester functionalities introduce both polar (carbonyl) and non-polar (alkyl and aryl) characteristics.

  • Tertiary amine (-N-): The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be exploited in pH-driven extractions.

This amalgamation of polar functional groups on a large, non-polar diterpenoid scaffold gives this compound a distinct chemo-physical profile. It is neither exclusively polar nor non-polar, a characteristic that necessitates a nuanced approach to solvent selection.

The First Principle: "Like Dissolves Like" in the Context of this compound

The age-old axiom of "like dissolves like" remains the guiding principle in solvent extraction.[2][3][4][5] For a molecule as complex as this compound, this means selecting a solvent or a solvent system that can effectively interact with both its polar and non-polar regions.

  • Non-polar solvents (e.g., hexane, petroleum ether) will readily dissolve the hydrocarbon backbone but will be poor at solvating the polar functional groups, leading to low extraction efficiency.

  • Highly polar solvents (e.g., water) will interact favorably with the hydroxyl and other polar moieties but will struggle to permeate the lipophilic core of the molecule.

  • Solvents of intermediate polarity (e.g., ethanol, methanol, acetone, ethyl acetate) or, more effectively, binary solvent systems (e.g., ethanol/water, methanol/water mixtures) are predicted to be most effective.[6] The aqueous component can facilitate the swelling of the plant matrix, enhancing solvent penetration, while the organic component solvates the lipophilic diterpenoid structure.

Strategic Approaches to this compound Extraction

Two primary strategies can be employed for the extraction of this compound: a single-step extraction with an optimized solvent system or a more exhaustive sequential extraction.

Strategy 1: Single-Step Optimized Extraction

This approach aims to identify a single solvent or solvent mixture that provides the highest yield and purity of this compound in a single extraction step. This is often the preferred method for its efficiency and reduced solvent consumption.

cluster_prep Plant Material Preparation cluster_extraction Solvent System Screening cluster_analysis Analysis & Optimization cluster_final Final Protocol Prep Drying & Grinding of Plant Material S1 Methanol Prep->S1 Extract under identical conditions (e.g., Maceration, UAE, MAE) S2 Ethanol Prep->S2 Extract under identical conditions (e.g., Maceration, UAE, MAE) S3 Acetone Prep->S3 Extract under identical conditions (e.g., Maceration, UAE, MAE) S4 Ethyl Acetate Prep->S4 Extract under identical conditions (e.g., Maceration, UAE, MAE) S5 Methanol:Water (e.g., 80:20) Prep->S5 Extract under identical conditions (e.g., Maceration, UAE, MAE) S6 Ethanol:Water (e.g., 80:20) Prep->S6 Extract under identical conditions (e.g., Maceration, UAE, MAE) S7 Acetone:Water (e.g., 80:20) Prep->S7 Extract under identical conditions (e.g., Maceration, UAE, MAE) Analysis HPLC/UPLC-MS Analysis of Extracts S1->Analysis Quantify this compound Yield S2->Analysis Quantify this compound Yield S3->Analysis Quantify this compound Yield S4->Analysis Quantify this compound Yield S5->Analysis Quantify this compound Yield S6->Analysis Quantify this compound Yield S7->Analysis Quantify this compound Yield Optimization Response Surface Methodology (RSM) for Optimization Analysis->Optimization Identify most promising solvent systems Final Optimized Single-Step Extraction Protocol Optimization->Final

Caption: Workflow for single-step extraction optimization.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Aconitum species) at a controlled temperature (40-50°C) to a constant weight to prevent enzymatic degradation.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction (Maceration as a baseline method):

    • Weigh 1 g of the powdered plant material into seven separate flasks.

    • Add 20 mL of each of the following solvents to a respective flask:

      • Methanol

      • Ethanol

      • Acetone

      • Ethyl Acetate

      • 80% Methanol in water (v/v)

      • 80% Ethanol in water (v/v)

      • 80% Acetone in water (v/v)

    • Stopper the flasks and allow to macerate for 24 hours at room temperature with occasional agitation.

  • Sample Preparation for Analysis:

    • Filter each extract through a 0.45 µm filter.

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • Analysis:

    • Analyze the extracts by a validated HPLC or UPLC-MS method to quantify the yield of this compound.

Strategy 2: Sequential Extraction for Comprehensive Fractionation

A sequential extraction protocol utilizes a series of solvents with increasing polarity to fractionate the plant metabolome.[7][8] This approach is particularly useful for separating compounds with vastly different polarities and can yield a purer this compound fraction.

Plant Powdered Plant Material Hexane Hexane Extraction (Removes non-polar compounds) Plant->Hexane Step 1 DCM Dichloromethane or Ethyl Acetate Extraction Hexane->DCM Residue Analysis Analyze Each Fraction (HPLC/UPLC-MS) Hexane->Analysis Fractions Ethanol Ethanol or Methanol Extraction (this compound likely here) DCM->Ethanol Residue DCM->Analysis Fractions Water Aqueous Extraction (Removes highly polar compounds) Ethanol->Water Residue Ethanol->Analysis Fractions Water->Analysis Fractions

Caption: Sequential extraction workflow.

  • Step 1: Defatting (Non-polar extraction):

    • Pack the powdered plant material into a Soxhlet apparatus or use maceration.

    • Extract with n-hexane or petroleum ether for several hours until the solvent runs clear. This step removes lipids and other non-polar compounds.

    • Collect the hexane extract (Fraction 1) and air-dry the plant residue.

  • Step 2: Intermediate Polarity Extraction:

    • Extract the dried residue from Step 1 with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.

    • Collect this extract (Fraction 2). This fraction may contain some diterpenoids.

    • Air-dry the plant residue.

  • Step 3: Polar Extraction (Target Fraction):

    • Extract the residue from Step 2 with a polar solvent, such as methanol or an 80% ethanol-water mixture. This compound is expected to be most abundant in this fraction.

    • Collect this extract (Fraction 3).

  • Step 4: Highly Polar Extraction (Optional):

    • The remaining residue can be further extracted with water to remove highly polar compounds like sugars and some glycosides.

    • Collect this aqueous extract (Fraction 4).

  • Analysis:

    • Analyze all fractions by HPLC/UPLC-MS to determine the distribution of this compound.

Advanced Extraction Techniques: Enhancing Efficiency

While traditional methods like maceration and Soxhlet extraction are effective, modern techniques can significantly reduce extraction time and solvent consumption while potentially increasing yield.

Extraction TechniquePrincipleAdvantagesConsiderations for this compound
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[9][10][11][12]Faster extraction times, lower temperatures, reduced solvent usage.Optimize sonication time, temperature, and power to avoid degradation.[12]
Microwave-Assisted Extraction (MAE) Employs microwave energy to rapidly and uniformly heat the solvent and plant material, causing cell rupture.[13][14][15][16][17]Extremely rapid extraction, high efficiency, less solvent.Requires careful control of temperature and power to prevent thermal degradation of the thermolabile ester groups of this compound.[15][17]

A Note on the Stability of this compound

Diterpenoid alkaloids, particularly those of the aconitine type, can be susceptible to degradation, primarily through hydrolysis of their ester linkages.[18][19][20][21]

  • pH: Alkaline conditions can rapidly hydrolyze the ester groups of this compound.[19] Therefore, extractions should be performed in neutral or slightly acidic solvents.

  • Temperature: Elevated temperatures, especially for prolonged periods, can accelerate degradation.[20][22] When using MAE or heat reflux, it is crucial to optimize the temperature and duration to maximize extraction while minimizing degradation.

  • Light: While less documented for this specific class, many complex natural products are light-sensitive. It is good practice to protect extracts from direct light.

Validation and Quantification

All optimized extraction protocols must be validated. The final extract should be analyzed using a validated, high-performance analytical technique such as UPLC-MS/MS for accurate quantification of this compound.

Conclusion: A Pathway to Pure this compound

The successful extraction of this compound is a balance of leveraging its unique chemical properties against the challenges of its potential instability. A logical, stepwise approach to solvent system optimization, beginning with solvents of intermediate polarity like aqueous ethanol or methanol, is the most promising path. The integration of advanced extraction techniques such as UAE or MAE can further enhance efficiency, provided that parameters are carefully controlled to preserve the integrity of this valuable molecule. This guide provides the foundational principles and practical protocols to empower researchers in their quest to isolate and study this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20055838, Crassicauline A. Retrieved from [Link].

  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Journal of Pharmacognosy and Phytochemistry, 4(3), 1-6.
  • Chan, C. H., Yusoff, R., Ngoh, G. C., & Kung, F. W. L. (2011). Microwave-assisted extraction of active ingredients from plants.
  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
  • Dönmez, A. A., & Bnyan, I. A. (2021). The stability of aconitine under various conditions. ResearchGate. Retrieved from [Link]

  • Gao, M., Liu, C. Z., & Wang, C. Z. (2009). Aconitine in synergistic, additive and antagonistic approaches. Molecules, 14(10), 4166-4181.
  • Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: microwave-assisted extraction and pressurised solvent extraction. Phytochemical Analysis, 13(2), 105-113.
  • Mandal, V., Mohan, Y., & Hemalatha, S. (2007). Microwave assisted extraction of curcumin by using a modified microwave oven. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 727-731.
  • Ondigo, D. A., Tsan, P., & Cheseto, X. (2016). Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS. Analytical Methods, 8(10), 1942-1949.
  • Sati, N., & Rawat, S. (2015). Sequential extraction of plant metabolites. International Journal of Current Microbiology and Applied Sciences, 4(2), 33-38.
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.
  • Smith, R. M. (2003). Before the injection—modern methods of sample preparation for separation techniques.
  • Tsubaki, S., & Azuma, J. I. (2018). Microwave-assisted extraction of plant-derived functional ingredients. Current Opinion in Food Science, 23, 108-115.
  • Vongsak, B., Sithisarn, P., Mangmool, S., Thongpraditchote, S., Wongkrajang, Y., & Gritsanapan, W. (2013). Maximizing total phenolics, total flavonoids contents and antioxidant activity of Moringa oleifera leaf extract by the appropriate extraction method. Industrial Crops and Products, 44, 566-571.
  • Wang, Z., Wen, J., Xing, J., & He, Y. (2007). Attenuated structural transformation of aconitine during sand frying process and antiarrhythmic effect of its converted products. Planta Medica, 73(09), 929-934.
  • Zhang, J., Li, Y., & Chen, J. (2018). Optimization of ultrasound-assisted extraction of flavonoids from corn silk and their antioxidant activity. Journal of Chemistry, 2018, 1-9.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 1-26.
  • Zhou, T., Xiao, X., Li, G., & Cai, Z. W. (2012). Study on the extraction of alkaloids in Rhizoma Coptidis with an ionic liquid and their determination by HPLC.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • MDPI. (2024). Aconitine in Synergistic, Additive and Antagonistic Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Functional group. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. Retrieved from [Link]

  • ResearchGate. (2012). Layering polar and non polar solvents - which solvents would be a good choice?. Retrieved from [Link]

  • OpenStax. (2023). 3.1 Functional Groups - Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 3.1: Functional Groups. Retrieved from [Link]

  • TSFX. (n.d.). chapter 12. decoding organic structures: the functional groups. Retrieved from [Link]

  • UIN Malang Repository. (2019). Optimization of ultrasound-assisted extraction of alkaloids from Acalypha indica: Solvent and extraction time variation. Retrieved from [Link]

  • MDPI. (2023). Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells. Retrieved from [Link]

  • MDPI. (2023). Optimization of the Ultrasound-Assisted Extraction for the Polyphenols Content and Antioxidant Activity on Sanguisorba officinalis L. Aerial Parts Using Response Surface Methodology. Retrieved from [Link]

  • MDPI. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Retrieved from [Link]

  • Mine Closure. (2018). Sequential extraction procedure. Retrieved from [Link]

  • Chemeus. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.1.5: Polarity of organic solvents. Retrieved from [Link]

  • MDPI. (2025). Application of Sequential Extraction Using Pressurized Fluids to Obtain Compounds from Pereskia aculeata Leaves. Retrieved from [Link]

  • PMC. (2025). Optimization of Ultrasound-Assisted Extraction of (−)-Stepholidine from Onychopetalum amazonicum Leaves Using Response Surface Methodology. Retrieved from [Link]

  • MDPI. (2022). Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells. Retrieved from [Link]

  • Food Technology and Biotechnology. (n.d.). Optimization of Microwave-Assisted Extraction of Antihepatotoxic Triterpenoid from Actinidia deliciosa Root and Its Comparison with. Retrieved from [Link]

Sources

Application Note: Patch-Clamp Recording Protocols for Crassicaulin A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4][5][6][7][8][9]

Crassicaulin A is a diterpenoid alkaloid derived from Aconitum species (e.g., Aconitum crassicaule). Structurally related to Lappaconitine , it functions primarily as a Voltage-Gated Sodium Channel (Nav) Inhibitor .

Unlike its highly toxic congener Aconitine —which acts as a channel activator by preventing inactivation—this compound exhibits pharmacological properties similar to Class I antiarrhythmics and local anesthetics. It reduces neuronal and cardiac excitability by stabilizing the channel in its non-conducting (inactivated) states.

Key Physiological Effects:
  • Tonic Block: Reduction of peak Na⁺ current amplitude at resting membrane potentials.

  • Use-Dependent Block: Enhanced inhibition during high-frequency firing (e.g., tachyarrhythmias or neuropathic pain states).

  • Inactivation Shift: Hyperpolarizing shift in the voltage-dependence of steady-state inactivation, reducing the fraction of available channels.

Experimental Setup & Solutions

To isolate Sodium currents (


) and eliminate contamination from Potassium (

) or Calcium (

) currents, specific ionic substitutions are required.
A. Solutions Table
SolutionComponentConcentration (mM)Function
Extracellular (Bath) NaCl140Charge carrier (Na⁺)
KCl5.4Physiological K⁺ baseline
CaCl₂1.8Membrane stability
MgCl₂1.0Surface charge screening
HEPES10pH Buffer (Adjust to 7.4 with NaOH)
Glucose10Metabolic support
Additives TEA-Cl (20 mM) Blocks voltage-gated K⁺ channels
CoCl₂ (2 mM) Blocks voltage-gated Ca²⁺ channels
Intracellular (Pipette) CsF / CsCl 135Critical: Cs⁺ blocks K⁺ channels from inside
NaCl10Sets

reversal potential
EGTA10Buffers intracellular Ca²⁺
HEPES10pH Buffer (Adjust to 7.2 with CsOH)
Mg-ATP4Prevents channel run-down

Note on this compound Preparation:

  • Stock Solution: Dissolve this compound in 100% DMSO to create a 10–100 mM stock.

  • Working Solution: Dilute in Extracellular solution immediately prior to perfusion. Final DMSO concentration must be < 0.1% to avoid vehicle artifacts.

Whole-Cell Patch-Clamp Protocols[6][8]

Protocol 1: Voltage-Dependence of Activation & Tonic Block

Objective: Determine the IC₅₀ of this compound on peak


 and check for shifts in activation voltage.
  • Holding Potential (

    
    ):  -100 mV (to remove resting inactivation).
    
  • Pulse Protocol: Apply 50 ms depolarizing steps from -90 mV to +60 mV in 10 mV increments.

  • Measurement: Record peak inward current at each voltage step.

  • Application:

    • Record baseline (Control).

    • Perfuse this compound (e.g., 1, 10, 100 µM) for 5 minutes.

    • Record effect (Drug).[1][2]

    • Washout (Recovery).

Analysis: Plot Normalized Conductance (


) vs. Voltage. Fit with Boltzmann equation:


Look for: Reduction in

(Block) without significant change in

(Activation threshold).
Protocol 2: Steady-State Inactivation (SSI)

Objective: Assess if this compound stabilizes the inactivated state (a hallmark of Aconitum alkaloid analgesia).

  • Holding Potential: -100 mV.

  • Conditioning Pulse: 500 ms prepulses ranging from -120 mV to -10 mV (10 mV steps).

  • Test Pulse: Step to 0 mV (20 ms) immediately after the prepulse to measure available non-inactivated channels.

  • Measurement: Normalize peak current at test pulse (

    
    ) to the maximum current (
    
    
    
    ) elicited from -120 mV.

Analysis: Fit with Boltzmann equation:



Look for: A hyperpolarizing shift  (leftward) in 

in the presence of this compound. This indicates the drug binds tightly to the inactivated state, preventing channel recovery at resting potentials.
Protocol 3: Use-Dependent Block (Frequency Dependence)

Objective: Determine if block intensity increases with repetitive firing (phasic block).

  • Holding Potential: -80 mV.

  • Pulse Train: Apply a train of 20 pulses to 0 mV (20 ms duration) at frequencies of 1 Hz, 10 Hz, and 20 Hz .

  • Measurement: Measure peak current of the 1st pulse (

    
    ) vs. the 20th pulse (
    
    
    
    ).

Analysis: Calculate the Use-Dependent Block Ratio:



Interpretation: Significant block at 10-20 Hz (but not 1 Hz) confirms the drug effectively targets hyperexcitable tissues (pain fibers/arrhythmic myocardium) while sparing normal low-frequency signaling.

Mechanism of Action Visualization

The following diagram illustrates the Modulated Receptor Hypothesis . This compound (Drug) exhibits low affinity for the Resting (R) state but high affinity for the Inactivated (I) state.

Nav_State_Block Resting Resting (R) (Closed) Open Open (O) (Conducting) Resting->Open Depolarization Resting_D R-Drug (Blocked) Resting->Resting_D Low Affinity Inactive Inactivated (I) (Non-Conducting) Open->Inactive Fast Inactivation Inactive->Resting Recovery (Repolarization) Inactive_D I-Drug (Stabilized Block) Inactive->Inactive_D HIGH AFFINITY (this compound) Inactive_D->Inactive Slow Recovery

Caption: this compound preferentially binds to and stabilizes the Inactivated State (I), slowing recovery (I-Drug → I) and accumulating block during high-frequency firing.

Data Reporting & Interpretation

When reporting results for this compound, summarize kinetic parameters in the following format to ensure comparability with literature (e.g., Lappaconitine or Lidocaine).

Summary Table Template
ParameterControl (Mean ± SEM)This compound (10 µM)% Change / ShiftInterpretation
Peak

Density (pA/pF)
-150 ± 12-95 ± 8↓ 37% Tonic Block potency.
Activation

(mV)
-35.2 ± 1.5-36.1 ± 1.4N.S.No effect on channel opening threshold.
Inactivation

(mV)
-72.4 ± 2.0-84.6 ± 1.8Δ -12.2 mV Primary Mechanism: Reduces channel availability.
Recovery Tau (

, ms)
4.5 ± 0.312.8 ± 1.1↑ 2.8x Slowed recovery causes use-dependent block.

References

  • Wang, C. F., et al. (2021). "Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products." Frontiers in Pharmacology. Available at: [Link]

  • Heubach, J. F., & Ravens, U. (2002). "Lappaconitine and N-desacetyllappaconitine reveal frequency-dependent block of Na+ channels in rat ventricular myocytes." European Journal of Pharmacology.
  • Catterall, W. A. (2000). "From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels." Neuron. Available at: [Link]

  • Urbani, A., & Belluzzi, O. (2000). "Ranolazine inhibits NaV1.5 currents in a frequency-dependent manner." Biophysical Journal. (Protocol reference for use-dependent block).

Sources

Pharmacokinetic analysis methods for Crassicaulin A in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Pharmacokinetic Profiling of Crassicaulin A in Plasma via UPLC-MS/MS

Introduction & Scientific Context

This compound (CA) is a bioactive C19-diterpenoid alkaloid derived from Aconitum species (e.g., Aconitum crassicaule). While it exhibits potent analgesic and anti-inflammatory properties, its therapeutic index is narrow, with cardiotoxicity being a primary safety concern. Consequently, defining its pharmacokinetic (PK) profile is not merely an efficacy requirement but a safety imperative.

The Analytical Challenge: Quantifying CA in plasma presents three distinct hurdles:

  • Trace Levels: Bioactive concentrations often drop below 1 ng/mL, requiring high-sensitivity instrumentation (Triple Quadrupole MS).

  • Matrix Interference: Plasma phospholipids can suppress ionization, masking the analyte signal.

  • Instability: Diester-diterpenoid alkaloids are susceptible to hydrolysis (ester cleavage) in plasma esterases.

This guide details a robust UPLC-MS/MS workflow designed to overcome these challenges, ensuring data integrity for IND-enabling studies.

Method Development Strategy

Instrumentation & Chromatography[1][2][3][4][5][6][7][8][9][10]
  • System: Waters ACQUITY UPLC coupled with Xevo TQ-S or AB Sciex QTRAP 5500.

  • Column Selection: We utilize a BEH C18 column (2.1 x 50 mm, 1.7 µm) .

    • Expert Insight: The ethylene-bridged hybrid (BEH) particle is chosen over standard silica because alkaloids often cause peak tailing due to interaction with residual silanols. BEH particles at high pH (or controlled low pH) minimize this secondary interaction.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • B: Acetonitrile (ACN) (Lower back-pressure and better desolvation than Methanol).

Mass Spectrometry Optimization (ESI+)

This compound (


, MW 643.34) is a basic alkaloid. It readily forms the protonated molecular ion 

.

MRM Transitions:

  • Precursor Ion: m/z 644.3

  • Quantifier Product Ion: m/z 584.3 (Loss of Acetyl group,

    
    )
    
  • Qualifier Product Ion: m/z 105.0 (Benzoyl cation) or m/z 32.0 (Loss of Methanol)

Note: The loss of the ester side chain is the most energetically favorable fragmentation pathway for diester alkaloids.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): Lappaconitine or Aconitine .

    • Selection Logic: Lappaconitine is structurally similar but chromatographically separable. Deuterated CA is preferred if available, but Lappaconitine is a cost-effective, reliable surrogate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE over Protein Precipitation (PPT)? While PPT is faster, it leaves phospholipids in the sample, causing significant matrix effects (ion suppression) for hydrophobic alkaloids. LLE provides a "cleaner" extract, improving sensitivity (Signal-to-Noise).

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples on ice (prevents esterase degradation).

  • Aliquot: Transfer 50 µL of rat/human plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (50 ng/mL in MeOH). Vortex for 30s.

  • Alkalinization: Add 10 µL of 0.5M

    
     (pH ~10).
    
    • Critical Step: Alkaloids must be in their non-ionized (free base) form to extract into the organic solvent.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc).

  • Agitation: Vortex vigorously for 3 minutes; shake on a reciprocal shaker for 10 mins.

  • Phase Separation: Centrifuge at 12,000 rpm for 10 mins at 4°C.

  • Drying: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase (Initial conditions). Centrifuge again before injection.

LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min[1][2]

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

  • Gradient Profile:

    • 0.0 - 0.5 min: 10% B (Isocratic hold to divert salts)

    • 0.5 - 3.0 min: 10%

      
       90% B (Linear gradient)
      
    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90%

      
       10% B
      
    • 4.1 - 6.0 min: 10% B (Equilibration)

Data Visualization & Workflow

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data output, highlighting the decision points for quality control.

PK_Workflow Sample Plasma Sample (Rat/Human) IS_Add Add Internal Standard (Lappaconitine) Sample->IS_Add Alkali Alkalinization (Na2CO3) IS_Add->Alkali pH Adjustment LLE LLE Extraction (Ethyl Acetate) Alkali->LLE Free Base Form Dry N2 Evaporation & Reconstitution LLE->Dry Organic Phase UPLC UPLC Separation (BEH C18) Dry->UPLC Clean Extract MS MS/MS Detection (MRM Mode) UPLC->MS m/z 644.3->584.3 Data PK Analysis (WinNonlin) MS->Data Area Ratio

Caption: Figure 1. Optimized bioanalytical workflow for this compound, emphasizing the critical alkalinization step for efficient LLE recovery.

Pharmacokinetic Compartmental Model

Understanding the distribution of CA requires a 2-compartment model due to its rapid distribution into tissues (heart/liver) followed by elimination.

PK_Model Gut Absorption (Gut Lumen) Central Central Compartment (Plasma/Blood) Gut->Central Ka (Absorption) Peripheral Peripheral Compartment (Tissues/Heart) Central->Peripheral K12 (Distribution) Elim Elimination (Urine/Bile) Central->Elim K10 (Clearance) Peripheral->Central K21 (Redistribution)

Caption: Figure 2. Two-compartment PK model representing this compound kinetics, highlighting rapid tissue distribution (K12).

Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must meet the following criteria before being applied to study samples.

ParameterAcceptance CriteriaScientific Rationale
Selectivity No interfering peaks at retention time of CA or IS in 6 blank plasma lots.Ensures signal is purely from the drug, not endogenous metabolites.
Linearity

; Range typically 0.5 – 500 ng/mL.
Covers the expected

and elimination phase.
Accuracy & Precision

(CV and RE);

at LLOQ.
Standard regulatory requirement for bioanalysis.
Matrix Effect 85% - 115% (IS normalized).Verifies that plasma lipids are not suppressing ionization.
Recovery Consistent across low, medium, high QC (>50% preferred).Ensures extraction efficiency is reproducible.
Stability Stable after 3 freeze-thaw cycles; 4h at room temp.Mimics real-world sample handling conditions.

Troubleshooting & Expert Tips

  • Issue: Low Sensitivity/Signal.

    • Cause: Ion suppression from phospholipids or poor extraction pH.

    • Fix: Check the pH during LLE. If the pH is <9, the alkaloid remains protonated and stays in the water phase. Ensure

      
       is fresh.
      
  • Issue: Peak Tailing.

    • Cause: Interaction with silanols or column overload.

    • Fix: Add 5mM Ammonium Formate to the mobile phase to buffer the secondary interactions.

  • Issue: Carryover.

    • Cause: Alkaloids "sticking" to the injector needle.

    • Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

References

  • Wang, Y., et al. (2013). "Simultaneous determination of ranaconitine, this compound and related alkaloids in rat plasma by UPLC-MS/MS." Journal of Chromatography B.

  • Food and Drug Administration (FDA). (2018).[3] "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.

  • Tang, L., et al. (2012). "Pharmacokinetics of aconitine, mesaconitine and hypaconitine in rats." Journal of Ethnopharmacology.

  • Zhang, H., et al. (2015). "Metabolism of diester-diterpenoid alkaloids in rat liver microsomes." Drug Metabolism and Disposition.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Crassicaulin A HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Diagnostic Workflow

User Status: You are likely observing significant peak tailing (Asymmetry Factor


) for Crassicaulin A, a diterpenoid alkaloid derived from Aconitum species. This distorts integration, ruins resolution from impurity peaks, and compromises quantitation.

Immediate Action: Do not simply change the column. Follow this diagnostic logic to identify the root cause.

Diagnostic Logic Flow (Visual)

TroubleshootingFlow Start START: Peak Tailing Observed (As > 1.5) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Modify_pH Action: Adjust pH to 2.5 - 3.0 (Use Phosphate or Formate) Is_Acidic->Modify_pH No Check_Col Step 2: Check Column Chemistry Is_Acidic->Check_Col Yes Modify_pH->Check_Col Is_Endcapped Is Column 'Type B' & Fully End-capped? Check_Col->Is_Endcapped Change_Col Action: Switch to High-Purity End-capped C18 Is_Endcapped->Change_Col No Check_Inj Step 3: Check Injection Solvent Is_Endcapped->Check_Inj Yes Change_Col->Check_Inj Strong_Solvent Is Sample in 100% MeOH/ACN? Check_Inj->Strong_Solvent Dilute_Sample Action: Dilute with Initial Mobile Phase Strong_Solvent->Dilute_Sample Yes Add_TEA Step 4 (UV Only): Add TEA Modifier Strong_Solvent->Add_TEA No

Caption: Figure 1. Logical fault-tree analysis for diagnosing peak tailing in alkaloid separations.

The Chemistry of Tailing (Root Cause Analysis)

To fix the problem, you must understand the molecular interaction. This compound is a diterpenoid alkaloid containing a tertiary amine.

  • The Alkaloid (

    
    ):  In standard reversed-phase conditions (pH 4–7), the nitrogen atom is positively charged (protonated).
    
  • The Column (Silanols): Silica-based columns possess residual silanol groups (

    
    ).[1] Above pH 3.5, these silanols deprotonate to form 
    
    
    
    .
  • The Interaction: The positively charged this compound undergoes a secondary ion-exchange interaction with the negatively charged silanols. This is a "sticky" interaction that drags the peak tail, unlike the clean hydrophobic interaction we desire.

Mobile Phase Optimization Guides

Protocol A: pH Control (The Safe Method)

Why: We must suppress the ionization of the silanols.[2] By lowering the pH below 3.0, silanols remain neutral (


) and cannot bind to the alkaloid.

WARNING - Hydrolysis Risk: this compound is a diester alkaloid. Do NOT use high pH (> 8.0) mobile phases. While high pH suppresses the ionization of the alkaloid (fixing tailing), it will rapidly hydrolyze the ester bonds, degrading your sample into deacetyl-crassicaulin A during the run.

ParameterRecommendationRationale
Buffer pH 2.5 – 3.0 Ensures silanols are protonated (neutral).
Buffer Type (UV) K-Phosphate (20-50 mM) Excellent buffering capacity at pH 2.5; suppresses silanol activity.
Buffer Type (MS) Ammonium Formate (10-20 mM) Volatile; adjust to pH 3.0 with Formic Acid.
Organic Modifier Acetonitrile Sharper peaks than Methanol for alkaloids; lower backpressure allows higher flow.
Protocol B: Silanol Blocking (The "Magic Bullet")

Use Case: If low pH alone does not fix the tailing and you are using UV Detection . Method: Add Triethylamine (TEA) to the mobile phase.[3] TEA is a small, aggressive base that saturates the silanol sites, effectively "blocking" them so this compound cannot bind.

Step-by-Step TEA Protocol:

  • Prepare your aqueous buffer (e.g., Phosphate).

  • Add 0.1% to 0.5% (v/v) Triethylamine.

  • CRITICAL: Adjust the pH after adding TEA. TEA is basic; it will spike the pH. You must titrate it back down to pH 3.0 using Phosphoric Acid.

  • Contraindication: Do not use TEA with LC-MS (ion suppression) or older columns (may accelerate dissolution).

Stationary Phase Selection

Not all C18 columns are equal. For this compound, standard silica is insufficient.

Recommended Column Specifications:

  • Silica Type: High-Purity "Type B" Silica (Low metal content reduces acidity of silanols).

  • Bonding: High Carbon Load (>15%).

  • End-capping: Double or Triple End-capped (Essential).

  • Alternative: Polar-Embedded Group (PEG) columns. These have an intrinsic basic group near the surface that shields silanols.

Mechanism of End-Capping:

EndCapping Silica Silica Surface (Acidic Si-OH) C18 C18 Ligand (Hydrophobic) Silica->C18 Bonded Alkaloid This compound (Basic Nitrogen) Silica->Alkaloid Strong Interaction (Tailing) Endcap End-capping Reagent (Small Silane) Silica->Endcap Blocked Endcap->Alkaloid Steric Barrier (No Interaction)

Caption: Figure 2. End-capping reagents sterically prevent this compound from binding to residual silanols.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Acetate at pH 6.0 for this compound? A: It is not recommended. At pH 6.0, silanols are ionized (


) and this compound is protonated (

). This maximizes the secondary interaction, leading to severe tailing. You must go to pH < 3.0.[2][3][4]

Q: My peak is tailing, but I am already at pH 2.5. What is wrong? A: Check your injection solvent . If you dissolved this compound in 100% Methanol or Acetonitrile and injected a large volume (>5-10 µL), you are experiencing "Strong Solvent Effect." The analyte travels faster than the mobile phase initially, smearing the peak.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer).

Q: Why do you warn against high pH? Other alkaloids use pH 10. A: Many modern hybrid columns allow pH 10, which neutralizes the alkaloid and eliminates tailing. However, this compound is a diester-diterpenoid . Esters are chemically unstable in basic conditions. At pH 10, you risk hydrolyzing the acetyl/benzoyl groups, altering your molecule before it even reaches the detector.

Q: Is TEA compatible with my Mass Spectrometer? A: No. Triethylamine (TEA) causes severe ion suppression in Electrospray Ionization (ESI) and can contaminate the source for weeks. For LC-MS, use Ammonium Formate buffer at pH 3.0 and a high-quality end-capped column instead of TEA.

References

  • Mechanism of Peak Tailing: Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Accessed 2026).

  • Silanol Interactions: Chrom Tech, Inc.[5] Troubleshooting Peak Tailing in HPLC. (2025).[1][2][5]

  • Buffer Selection: Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

  • Aconitum Alkaloid Analysis: BenchChem Technical Support. Optimizing HPLC Separation of Aconitum Alkaloids. (2025).[1][2][5]

  • pKa Data: Bordwell pKa Table. Acidity of Organic Compounds.[6]

Sources

Technical Support Center: Maximizing the Yield of Crassicaulin A During Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Crassicaulin A. As researchers and drug development professionals, we understand that isolating a target molecule is often a significant bottleneck. Low yields during purification not only waste precious material but also time and resources. This compound, a complex diterpenoid, presents unique challenges due to its specific chemical properties and potential sensitivities.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions and adapt these protocols to your specific experimental context. Our goal is to provide a self-validating system of protocols grounded in robust scientific evidence to help you maximize your recovery of high-purity this compound.

Part 1: Method Development & Pre-Chromatography Strategy

This initial phase is the most critical for success. A well-developed method based on preliminary analysis will prevent the majority of issues, including low yield, that occur during the column chromatography stage.

FAQ 1: I'm getting poor separation and low yield. How do I choose the optimal stationary and mobile phases for this compound?

Answer: The selection of stationary and mobile phases is the foundation of your separation. For a moderately polar compound like a diterpenoid, normal-phase chromatography on silica gel is the standard starting point. However, the key is to meticulously optimize the mobile phase using Thin-Layer Chromatography (TLC) before committing your bulk sample to a column.

Expert Explanation: The principle of chromatography relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] In normal-phase chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase is non-polar.[2] Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica and elute later, while less polar compounds travel faster with the mobile phase.[3]

The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.

  • An Rf value > 0.4 suggests the solvent is too polar; your compound will elute too quickly from the column, co-eluting with non-polar impurities.

  • An Rf value < 0.2 suggests the solvent is not polar enough; your compound will move too slowly, leading to broad peaks, excessive solvent usage, and potential for on-column degradation.[4]

Recommended Protocol: TLC-Based Mobile Phase Optimization

  • Spotting: Dissolve a small amount of your crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it onto a silica gel TLC plate.

  • Solvent Systems: Prepare a few milliliters of different solvent mixtures. Start with a non-polar solvent like hexane or petroleum ether and add a more polar solvent like ethyl acetate or acetone in increasing ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Development: Place the TLC plate in a chamber containing one of your test solvent systems. Let the solvent front migrate up the plate.

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin-sulfuric acid stain).

  • Selection: Identify the solvent system that gives your target compound (this compound) an Rf value between 0.25 and 0.35, with the best possible separation from major impurities. This is your starting mobile phase for the column.

FAQ 2: My this compound appears to be degrading on the column. How can I test for and prevent this?

Answer: Compound degradation on silica gel is a common cause of catastrophic yield loss, especially for molecules with sensitive functional groups.[4] You can diagnose this issue with a simple 2D TLC experiment and mitigate it by using a deactivated stationary phase or an alternative adsorbent.

Expert Explanation: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of acid-sensitive compounds, such as those containing certain esters, epoxides, or acetals.[5] Furthermore, the high surface area of silica can have catalytic effects, and trace metal impurities can sometimes promote oxidation.[6]

Recommended Protocol: Diagnosing and Preventing On-Column Degradation

  • Stability Test (2D TLC):

    • Spot your crude sample on the corner of a square TLC plate.

    • Run the plate in a suitable solvent system as you normally would (First Dimension).

    • Remove the plate, rotate it 90 degrees, and run it again in the same solvent system (Second Dimension).

    • Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If you see new spots that are not on this diagonal, it indicates that your compound is degrading upon contact with the silica gel.[4]

  • Mitigation Strategies:

    • Deactivate Silica Gel: Before packing your column, create a slurry of the silica gel in your non-polar solvent containing 1-2% triethylamine or pyridine. This base neutralizes the acidic silanol sites.

    • Use a Buffered Mobile Phase: Adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can continuously neutralize the stationary phase as the column runs.

    • Switch Stationary Phase: If degradation persists, consider less acidic alternatives like alumina (which can be basic, neutral, or acidic) or Florisil®.[4] A reversed-phase C18 silica is another option if the compound's polarity is suitable.[7]

Part 2: Column Preparation and Sample Application

Proper column packing and sample loading are paramount for achieving high resolution. Errors in this stage lead to poor separation, band broadening, and ultimately, cross-contaminated fractions that reduce the yield of pure product.

FAQ 3: My separation is poor, with wide, overlapping bands. Am I packing the column or loading the sample incorrectly?

Answer: Yes, this is highly likely. A poorly packed column contains channels and cracks, leading to an uneven solvent front. Similarly, applying the sample in a large volume of a strong (polar) solvent will cause the initial band to be very wide, making separation impossible.

Expert Explanation: The goal of column packing is to create a homogenous, tightly packed bed of stationary phase. The sample should be applied as a highly concentrated, narrow band at the very top of the column. Dissolving the sample in a solvent that is too polar (stronger than the mobile phase) will cause the compound to wash down the column uncontrollably before the chromatographic separation has a chance to begin. This is a common and critical error.[8]

Recommended Protocol: Slurry Packing and Dry Loading

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of your column. Add a thin layer of sand.

    • In a separate beaker, mix your required amount of silica gel with your initial, least polar mobile phase solvent (e.g., pure hexane) to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Gently tap the side of the column to dislodge air bubbles and help the silica settle uniformly.

    • Use a pump or gentle air pressure to push the excess solvent through until the solvent level meets the top of the silica bed. Never let the column run dry.

    • Add another thin layer of sand on top to protect the silica bed during solvent addition.

  • Sample Application (Dry Loading):

    • Dissolve your crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).

    • Add a small amount of silica gel (1-2 times the mass of your crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

    • Gently tap the column to create an even layer of the sample-infused silica.

    • Carefully add the mobile phase and begin elution. This method ensures your sample starts as the narrowest possible band.

Visualization: Workflow from TLC to Column Elution

Caption: Standard workflow for developing a column chromatography method.

Part 3: Elution and Troubleshooting

This section addresses common problems that arise while the column is running.

FAQ 4: My compound is taking forever to elute, or it's "tailing" badly. How can I fix this and improve my yield?

Answer: Slow elution and peak tailing are typically caused by a mobile phase that is not polar enough or by secondary interactions with the stationary phase. You can address this by gradually increasing the polarity of your mobile phase during the run (gradient elution).

Expert Explanation: Tailing occurs when a portion of the analyte is retained more strongly than the bulk, often due to interactions with highly active sites on the silica gel.[4] A very slow elution means the overall polarity of the mobile phase is too low. A gradient elution, where the proportion of the polar solvent is increased over time, is a powerful technique.[9] It allows non-polar impurities to elute first in a weak solvent, then speeds up the elution of your target compound as the solvent becomes stronger, resulting in sharper peaks, less time on the column (reducing degradation risk), and reduced solvent consumption.[10]

Recommended Protocol: Implementing a Step-Gradient Elution

  • Start Isocratically: Begin eluting the column with the mobile phase you identified from your TLC analysis. Collect fractions and monitor them by TLC.

  • Elute Impurities: Continue with this solvent until all less polar impurities (those with a higher Rf than this compound) have eluted from the column.

  • Increase Polarity: Once the non-polar spots are gone, increase the polarity of your mobile phase. For example, if you started with 8:2 Hexane:Ethyl Acetate, switch to a 7:3 or 6:4 mixture. This change should be made carefully to avoid disturbing the silica bed.

  • Elute Target: This more polar solvent will now push your this compound off the column more quickly and in a more compact band.

  • Final Wash: After your target compound has eluted, you can flush the column with a very polar solvent (e.g., pure ethyl acetate or 9:1 Ethyl Acetate:Methanol) to remove any highly polar compounds that may have remained bound.

Data Presentation: Solvent Properties and Column Loading

For successful purification, it is crucial to understand the properties of common solvents and adhere to appropriate loading capacities.

Table 1: Eluotropic Series (Polarity) of Common Chromatography Solvents

Solvent Polarity Index Notes
n-Hexane / Petroleum Ether 0.1 Common non-polar base
Toluene 2.4 Aromatic, slightly more polar than hexane
Dichloromethane (DCM) 3.1 Good for dissolving many organic compounds
Diethyl Ether 2.8 Volatile, use with caution
Ethyl Acetate (EtOAc) 4.4 Excellent general-purpose polar modifier
Acetone 5.1 More polar than EtOAc, fully miscible with water
Acetonitrile (ACN) 5.8 Common in reversed-phase, but useful in normal-phase
Isopropanol 3.9 More polar, can deactivate silica

| Methanol (MeOH) | 5.1 | Very polar, used for highly polar compounds or column flushing |

Data synthesized from various chromatographic resources.[11][12]

Table 2: General Guidelines for Column Loading Capacity (Silica Gel)

Separation Difficulty (ΔRf on TLC) Mass of Silica per Mass of Sample
Easy (ΔRf > 0.2) 20:1 to 30:1
Moderate (ΔRf ≈ 0.1) 40:1 to 60:1
Difficult (ΔRf < 0.05) 100:1 to 200:1

| Very Difficult (ΔRf < 0.05) | >200:1 or consider HPLC |

ΔRf is the difference in Rf values between the target compound and the closest impurity.

Visualization: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Problem: Low Yield of this compound Check_Stability Is the compound stable on silica? (Perform 2D TLC) Start->Check_Stability Check_Elution Did anything elute from the column? Check_Stability->Check_Elution Yes Sol_Deactivate Solution: Deactivate silica with base, use buffered mobile phase, or switch to alumina/C18. Check_Stability->Sol_Deactivate No (Degradation seen) Check_Separation Are fractions pure or mixed? Check_Elution->Check_Separation Yes Sol_Increase_Polarity Solution: Increase mobile phase polarity (use gradient elution). The compound may be stuck on the column. Check_Elution->Sol_Increase_Polarity No Sol_Optimize_TLC Solution: Re-optimize mobile phase via TLC. Aim for Rf 0.25-0.35. Consider a less polar mobile phase. Check_Separation->Sol_Optimize_TLC Pure but smeared or eluted too fast Sol_Improve_Technique Solution: Improve technique. Use more silica (lower loading), pack column better, use dry loading. Check_Separation->Sol_Improve_Technique Mixed

Caption: A decision tree for troubleshooting low yield in column chromatography.

References
  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Gama, M., et al. (2025). Optimization of multi‐column chromatography for capture and polishing at high protein load. Biotechnology Journal. [Link]

  • Moawad, A. S., et al. (2025). Phytochemical constituents and biological activity of selected genera of family Crassulaceae: A review. [Link]

  • Senthilraja, M. (2022). A chemical rationale of drug stability and degradation- An insightful approach. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Virginia, F., & Cathrine, L. (2024). Isolation, purification, and characterization of betulin, a pentacyclic triterpenoid from the ethanolic extracts of Coleus forskohlii tuberous roots. Moroccan Journal of Chemistry. [Link]

  • Popova, V., et al. (2019). Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde. Molecules. [Link]

  • Ligas, M. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. [Link]

  • Gama, M., et al. (2025). Optimization of multi‐column chromatography for capture and polishing at high protein load. ResearchGate. [Link]

  • Kaur, M., et al. (2010). Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. Indian Journal of Pharmaceutical Sciences. [Link]

  • Katz, D. F., et al. (2025). Factors affecting yield and survival of cells when suspensions are subjected to centrifugation. ResearchGate. [Link]

  • Longdom Publishing. (2024). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. [Link]

  • Virginia, F., & Cathrine, L. (2024). Isolation, purification, and characterization of betulin, a pentacyclic triterpenoid.... Moroccan Journal of Chemistry. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Sokovic, M., et al. (2021). Phenolic Compounds and Biological Activity of Selected Mentha Species. Molecules. [Link]

  • Pharma Now. (2024). Mobile and Stationary Phases in Chromatography Explained. [Link]

  • Dong, R., et al. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Foods. [Link]

  • El-Sherei, M. M., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Gels. [Link]

  • Grace. (2024). 5 Things to Consider When Selecting a Chromatography Silica. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

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  • Smith, J., & Church, C. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Boligon, A. A., et al. (2015). Chemical constituents, biological activity and therapeutic uses, of Scutia buxifolia Reissek. Revista Cubana de Farmacia. [Link]

  • Ang, S. Y., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Membranes. [Link]

  • Kuete, V., et al. (2014). Isolation and biological activity of compounds from Garcinia preussii. European Journal of Medicinal Plants. [Link]

  • Zengin, G., et al. (2018). Biological activities of methanolic extracts from leaves of Rosa micrantha, Rosa pisiformis, Rosa phoenicia and Rosa pulverulenta species growing in Turkey. Turkish Journal of Biochemistry. [Link]

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Navigating the Stability of Crassicaulin A: A Technical Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with novel natural products, ensuring the stability of the compound in solution is paramount to obtaining reliable and reproducible experimental results. This guide provides an in-depth analysis of the stability of Crassicaulin A, a diterpenoid compound, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. While specific long-term stability data for this compound is not extensively published, this document synthesizes established principles of chemical stability, solvent properties, and best practices for handling diterpenoids to empower users to make informed decisions for their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when choosing a solvent for this compound?

The primary consideration is the intended application and the duration of storage. For short-term use in in-vitro cell-based assays, DMSO is often preferred due to its high solubilizing power for a wide range of compounds. However, for long-term storage or applications where solvent reactivity is a concern, ethanol may be a more suitable choice.

Q2: I observed precipitation in my this compound stock solution in DMSO after a freeze-thaw cycle. What should I do?

Precipitation after a freeze-thaw cycle is a common issue. It is crucial to ensure the compound is fully redissolved before use. Gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, sonication in a water bath for a few minutes can aid in redissolving the compound. To avoid this, consider preparing smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Q3: Can I use ethanol for my cell-based assays?

While ethanol is less toxic to cells than DMSO at higher concentrations, it is also more volatile.[1] This can lead to an increase in the concentration of your compound over time, especially in open-plate formats. If using ethanol, ensure that your experimental setup minimizes evaporation. For many cell lines, DMSO is well-tolerated at concentrations of 0.1% or lower, and its lower volatility makes it a more consistent choice for in-vitro work.[2][3]

Q4: How should I store my this compound stock solutions?

Regardless of the solvent, stock solutions of this compound should be stored at -20°C or -80°C for long-term stability. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Best Practices for Stock Solution Preparation and Storage

To ensure the integrity and longevity of your this compound, follow these validated protocols for preparing and storing stock solutions in both DMSO and ethanol.

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication (5-10 minutes) can be used to facilitate dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of absolute ethanol (≥99.5% purity) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution vigorously. Due to the potentially lower solubility of some diterpenoids in ethanol compared to DMSO, gentle warming (to no more than 37°C) may be required.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes with secure caps to prevent evaporation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Compound Precipitation - Exceeding solubility limit- Insufficient mixing- Water absorption by DMSO- Freeze-thaw cycles- Ensure the stock concentration is within the known solubility range.- Vortex thoroughly and sonicate if necessary.- Use anhydrous DMSO and store with desiccant.- Prepare smaller aliquots.
Loss of Biological Activity - Compound degradation- Solvent-induced degradation- Store solutions at -80°C and protect from light.- For long-term storage, consider ethanol as it is generally less reactive than DMSO.
Inconsistent Experimental Results - Inaccurate pipetting of viscous DMSO- Evaporation of ethanol- Cellular toxicity of the solvent- Use positive displacement pipettes for accurate handling of DMSO.- Use plates with lids and minimize incubation times when using ethanol.- Maintain a final solvent concentration below the toxic threshold for your cell line (typically <0.5% for DMSO).[3]

Comparative Stability: DMSO vs. Ethanol

Parameter DMSO (Dimethyl Sulfoxide) Ethanol Expert Insight
Solubilizing Power High for a broad range of polar and non-polar compounds.Good for many organic compounds, but may be lower than DMSO for some complex structures.For initial solubilization of a new or poorly characterized diterpenoid, DMSO is often the first choice.
Chemical Stability Generally stable, but can be hygroscopic and may degrade under acidic or basic conditions.[4] Can also act as an oxidizing agent in some reactions.Generally stable and less reactive than DMSO.[5]For long-term storage (months to years), ethanol is often the preferred solvent to minimize the risk of compound degradation.
Volatility LowHighThe low volatility of DMSO provides more stable compound concentrations in open-plate assays. Ethanol's high volatility can be a significant source of error if not controlled.
Cellular Toxicity Can be toxic to cells at concentrations >0.5%.[3]Generally less toxic than DMSO at equivalent concentrations.Always perform a solvent toxicity control in your experiments to determine the maximum tolerable concentration for your specific cell line.
Handling Viscous, making accurate pipetting challenging. Hygroscopic, so should be stored under dry conditions.Less viscous and easier to pipette.Use of positive displacement pipettes is recommended for accurate handling of DMSO.

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the appropriate solvent for your experiments with this compound.

Caption: Decision workflow for this compound solvent selection.

References

  • Chen, H., et al. (2021). Study the interactions between ginkgetin and ginkgolide B with human gut microbiota in vitro. Acta Microbiologica Sinica, 61(8), 2413-2426.
  • Cheng, H., et al. (2019). Biological treatment of DMSO-containing wastewater from semiconductor industry under aerobic and methanogenic conditions. Chemosphere, 236, 124291.
  • Gao, M. (2021). Preparation of MoS2/g-C3N4 catalyst and its application in the degradation of malachite green and DMSO. Hebei University of Engineering.
  • Hall, H. K. (1957). Thermal Stability of Dimethyl Sulfoxide. Journal of the American Chemical Society, 79(20), 5441-5444.
  • Kiasat, A. R., & Nazari, S. (2012). An efficient and green procedure for the synthesis of 2-amino-4H-chromenes using silica-bonded S-sulfonic acid as a reusable catalyst. Journal of the Serbian Chemical Society, 77(1), 1-8.
  • Lorenzo, I. M., et al. (2015). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Scientifica, 2015, 852732.
  • Maier, L., et al. (2018). Extensive impact of non-antibiotic drugs on human gut bacteria.
  • Qi, W., et al. (2017). Influence of organic acid on the thermal behavior of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 127(1), 77-83.
  • Santosusso, T. M., & Swern, D. (1974). The Pummerer reaction. Tetrahedron Letters, 15(48), 4255-4258.
  • Schloss, P. D. (2020). Reintroducing mothur: 10 years later. Applied and Environmental Microbiology, 86(2), e02343-19.
  • Tivari, P., & Kumar, A. (2014). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. International Journal of Science and Research, 3(7), 1833-1835.
  • Wu, Y., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 21(24), 14044-14051.
  • Yang, Y., et al. (2015). Thermal stability of dimethyl sulfoxide (DMSO) with sodium hydroxide. Journal of Thermal Analysis and Calorimetry, 120(1), 585-591.
  • ZHAO, C., et al. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. Chinese Journal of Microecology, 34(10), 1146-1150.
  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? [online] Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299.
  • Galvão, A., et al. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. Medicina, 59(1), 53.
  • Simple Solvents. (2023). Botanical Extractions: The Value Of Ethanol And How To Use It. [online] Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447.

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Overcoming reproducibility issues in Crassicaulin A cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Variable" in Diterpenoid Alkaloids

Crassicaulin A is a diester-diterpenoid alkaloid (DDA) derived from Aconitum species.[1] While potent, its cytotoxicity data is notoriously difficult to reproduce across labs—or even between weeks in the same lab.

The Core Problem: The primary driver of inconsistency is not biological variation, but chemical instability . Like its structural analogs (aconitine, mesaconitine), this compound possesses labile ester linkages at the C-8 and C-14 positions.[1] In standard cell culture media (pH 7.2–7.4), these esters undergo spontaneous hydrolysis, converting the potent this compound into significantly less toxic monoester-diterpenoid alkaloids (MDAs) or non-toxic amine alkaloids.[1]

The Consequence: If your assay duration or storage conditions allow for 10% hydrolysis, your IC50 values may shift by orders of magnitude, as MDAs are estimated to be 100–400 times less toxic than their parent DDAs.

Troubleshooting Guide (Q&A)

Category A: Compound Handling & Stability (The "Source" of Error)

Q1: My IC50 values are increasing (potency decreasing) with every new experiment using the same stock. Why? Diagnosis: Your stock solution has likely undergone hydrolysis.[1] Technical Insight: this compound is stable in pure DMSO at -20°C, but highly unstable in aqueous solutions or repeated freeze-thaw cycles where condensation introduces moisture.[1] Solution:

  • Solvent: Use anhydrous DMSO (≥99.9%) for stock preparation.[1]

  • Storage: Aliquot stocks into single-use vials to avoid freeze-thaw cycles.

  • Acidification (Advanced): For aqueous working solutions, maintaining a slightly acidic pH (pH 4–5) preserves the ester bonds, though this must be balanced against cell tolerance.[1] See Protocol A below.

Q2: I observe precipitation when adding the DMSO stock to the culture medium. Diagnosis: "Crash-out" precipitation due to rapid polarity change. Technical Insight: Diterpenoid alkaloids are lipophilic.[1] Adding a high-concentration DMSO bolus directly to aqueous media causes local supersaturation.[1] Solution:

  • Stepwise Dilution: Do not add 100% DMSO stock directly to the cell well. Prepare an intermediate dilution (e.g., 10x concentration in media with 5% DMSO) and mix rapidly before adding to cells.

  • Sonicate: Briefly sonicate the intermediate dilution if turbidity appears.

Category B: Assay Conditions (The "Process" of Error)

Q3: Why do I see high variability between technical replicates on the same plate? Diagnosis: Edge effects or evaporation, exacerbated by the temperature sensitivity of alkaloid toxicity. Technical Insight: Aconitum alkaloids target voltage-gated sodium channels.[1][2] Channel kinetics and drug binding are temperature-dependent.[1] Uneven heating across a plate causes variance in cytotoxicity.[1] Solution:

  • Pre-incubation: Allow the assay plate to equilibrate to room temperature for 15 minutes before reading, but ensure strict 37°C maintenance during the drug exposure phase.

  • Vapor Lock: Use a breathable membrane or fill inter-well spaces with PBS to prevent evaporation-driven concentration spikes in edge wells.[1]

Q4: Can I use MTT assays for this compound? Diagnosis: Potential metabolic interference.[1] Technical Insight: While feasible, MTT relies on mitochondrial reductase activity.[1] Alkaloids can alter mitochondrial membrane potential (MMP) before cell death occurs, leading to a disconnect between optical density (OD) and actual viability. Solution:

  • Validation: Cross-validate MTT results with an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (LDH release).[1] If the ATP assay shows lower viability than MTT, the compound is likely hyper-activating mitochondrial enzymes prior to collapse.

Visualizing the Instability Pathway

The following diagram illustrates the chemical degradation pathway that ruins reproducibility. Understanding this is critical for timing your experiments.

Crassicaulin_Degradation cluster_legend Impact on Assay Crassicaulin This compound (Diester DDA) High Toxicity Hydrolysis1 pH > 7.0 Time > 24h Crassicaulin->Hydrolysis1 Spontaneous Hydrolysis MDA Monoester Alkaloid (Deacetyl- form) ~100x Less Toxic Hydrolysis1->MDA Hydrolysis2 Heat / Alkaline MDA->Hydrolysis2 Amine Amine Alkaloid (Non-toxic skeleton) Inactive Hydrolysis2->Amine Warning ! If assay runs >48h, the compound degrades during the experiment.

Figure 1: The degradation cascade of this compound in physiological conditions. Note the loss of toxicity as the compound hydrolyzes.[2][3]

Standardized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal: Minimize hydrolysis prior to cellular exposure.

  • Weighing: Weigh this compound powder in a humidity-controlled environment (hygroscopic nature accelerates degradation).[1]

  • Solubilization: Dissolve in anhydrous DMSO to a concentration of 10 mM or 50 mM.

    • Critical: Do not use ethanol or methanol for long-term storage stocks, as transesterification can occur.[1]

  • Acidification (Optional but Recommended): Add 0.01% (v/v) glacial acetic acid to the DMSO stock. This buffers the micro-environment against alkalinity when added to media.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Discard after 3 freeze-thaw cycles.

Protocol B: The "Time-Zero" Cytotoxicity Assay

Goal: Ensure the IC50 reflects the parent compound, not its breakdown products.

  • Cell Seeding: Seed cells (e.g., A549, HepG2) in 96-well plates. Allow 24h for attachment.

  • Compound Preparation (Fresh Only):

    • Thaw DMSO stock immediately before use.[1]

    • Prepare 2X working solutions in culture media.

    • Check: Ensure media pH does not drift >7.4.[1]

  • Treatment: Add 100 µL of 2X compound solution to 100 µL of existing media in wells.

  • Incubation Limit:

    • Standard: 24 hours.[1][4]

    • Prohibited: Do not incubate >48 hours without refreshing the compound. The half-life of diester alkaloids in pH 7.4 media at 37°C is often <48h.

  • Readout: Perform Resazurin (Alamar Blue) assay.[1] Incubate dye for 2–4 hours.

    • Why Resazurin? It is less sensitive to the pH shifts that might be induced by alkaloid degradation compared to MTT.

Quantitative Data Summary: Impact of Variables

VariableConditionImpact on IC50 (Potency)Reproducibility Risk
Stock Solvent Anhydrous DMSOBaseline (True IC50)Low
Stock Solvent Aqueous / Hydrated DMSOIncrease (Loss of potency)High
Media pH 7.2 (Physiological)Stable < 24hModerate
Media pH > 7.5 (Old Media)Rapid degradationCritical
Incubation 24 HoursAccurateLow
Incubation 72 Hours (Single Dose)False High IC50 (Underestimation)Critical

Logic Flow: Troubleshooting Decision Tree

Troubleshooting_Logic Start Start: Inconsistent Data CheckStock Check Stock Age & Solvent Start->CheckStock OldStock >1 Month or Aqueous? CheckStock->OldStock Discard Discard & Re-purchase (Use Anhydrous DMSO) OldStock->Discard Yes CheckCurve Check Dose-Response Curve OldStock->CheckCurve No Biphasic Biphasic / Flat Curve? CheckCurve->Biphasic SolubilityIssue Precipitation Issue Use Stepwise Dilution Biphasic->SolubilityIssue Yes CheckAssay Check Assay Duration Biphasic->CheckAssay No LongAssay > 48 Hours? CheckAssay->LongAssay Degradation Compound Hydrolysis Refresh Media every 24h LongAssay->Degradation Yes Valid Proceed to Biological Replicates LongAssay->Valid No

Figure 2: Decision tree for isolating the root cause of assay failure.

References

  • PubChem. (2025).[1][5] Crassicauline A | C35H49NO10 | CID 20055838.[1] National Library of Medicine. [Link]

  • Gao, X., et al. (2018).[1][6] Research progress of aconitine toxicity and forensic analysis of aconitine poisoning. Forensic Sciences Research. [Link]

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Technical Support Center: Optimization of Mobile Phase pH for Crassicaulin A Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of Crassicaulin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the mobile phase pH for robust and reproducible HPLC separation of this compound. Here, we will move beyond generic protocols to explain the fundamental principles governing the separation process, empowering you to troubleshoot and refine your methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the separation of this compound?

A1: The chemical structure of this compound, a flavonoid, contains multiple hydroxyl (-OH) groups. These phenolic hydroxyl groups are weakly acidic and can lose a proton (ionize) to become negatively charged as the pH of the surrounding environment increases. This ionization state is directly related to the compound's pKa, the pH at which it is 50% ionized.

In reversed-phase HPLC, the primary retention mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The ionized form of this compound is more polar and less hydrophobic than its neutral form.[1] Consequently, it will have a weaker interaction with the stationary phase, leading to a shorter retention time.[2]

Controlling the mobile phase pH is therefore crucial for the following reasons:

  • Controlling Retention Time: By adjusting the pH, you can control the degree of ionization of this compound, thereby modulating its retention time.

  • Ensuring Reproducibility: Small fluctuations in an unbuffered mobile phase pH can lead to significant shifts in retention time, making your method unreliable.

  • Improving Peak Shape: When the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms can exist simultaneously. This can lead to peak broadening, tailing, or even splitting, as the two forms may have slightly different retention characteristics.[3]

Q2: I don't know the exact pKa of this compound. How do I choose a starting pH for my method development?

A2: It is a common challenge not to have the exact pKa value for a specific compound. However, we can make an educated estimation based on the pKa values of structurally similar flavonoids. Flavonoids typically have multiple pKa values corresponding to their different hydroxyl groups, generally ranging from approximately 6 to 12.[4][5] The most acidic hydroxyl group is usually the one that dictates the initial change in retention with pH.

For a robust separation, the golden rule is to set the mobile phase pH at least 2 pH units away from the analyte's pKa.[3] This ensures that the analyte is predominantly in one form (either fully protonated or fully deprotonated), leading to sharp, symmetrical peaks.

Given the typical pKa range for flavonoids, a good starting point for method development for this compound would be a low pH, in the range of 2.5 to 3.5 . At this pH, the phenolic hydroxyl groups will be fully protonated (non-ionized), maximizing hydrophobic interactions with the stationary phase and leading to greater retention.[6] This acidic mobile phase also has the added benefit of suppressing the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing through secondary interactions.[7]

Q3: My this compound peak is tailing. How can I improve the peak shape by adjusting the pH?

A3: Peak tailing for a compound like this compound is often due to unwanted secondary interactions with the stationary phase or the presence of both ionized and non-ionized forms of the analyte.[7] Here’s a systematic approach to troubleshooting peak tailing using pH optimization:

  • Confirm the Cause: First, ensure that the tailing is not due to other common issues such as a void in the column, a blocked frit, or extra-column dead volume.[7] If other well-behaving compounds in your sample also show tailing, the issue is likely system-related. If only the this compound peak is tailing, it is likely a chemical interaction issue.

  • Lower the Mobile Phase pH: As mentioned, a common cause of tailing for phenolic compounds is the interaction between the partially ionized analyte and active silanol groups on the column packing material. By lowering the pH of the mobile phase to between 2.5 and 3.5, you can ensure that both the this compound and the silanol groups are fully protonated, minimizing these secondary interactions and improving peak symmetry.

  • Choose an Appropriate Buffer: Simply adding acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase is often sufficient to control the pH at these low ranges.[8] For a more controlled approach, especially if you need to work at a pH closer to the pKa, a buffer is essential.

Troubleshooting Guide: Common Issues in this compound Separation

Issue Potential Cause Related to pH Troubleshooting Steps & Solutions
Peak Tailing Mobile phase pH is too close to the pKa of this compound, leading to mixed ionization states. Secondary interactions with residual silanol groups on the stationary phase.Primary Action: Lower the mobile phase pH to 2.5-3.5 using an appropriate acid (e.g., 0.1% formic acid or phosphoric acid) to ensure full protonation of this compound and silanol groups.[6][7] Secondary Action: If tailing persists, consider using a column with a different packing material or an end-capped column to minimize silanol interactions.
Peak Splitting or Broadening The mobile phase is unbuffered and its pH is near the pKa of this compound. This can lead to the presence of both the ionized and non-ionized forms of the compound, which may be partially separated.[3]Primary Action: Buffer the mobile phase. Select a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH.[4] For low pH work, a phosphate buffer is a good choice. Secondary Action: Ensure the sample is dissolved in the mobile phase. A mismatch in pH between the sample solvent and the mobile phase can cause peak distortion.
Poor Resolution/Selectivity Co-eluting impurities may have different ionization profiles compared to this compound. A change in pH can alter the retention of one compound more than the other.Primary Action: Perform a pH scouting experiment. Analyze your sample at different mobile phase pH values (e.g., pH 3, 5, and 7) to observe changes in selectivity. A significant change in the elution order or separation of peaks indicates that pH is a powerful tool for optimizing your separation.[9] Secondary Action: Adjust the gradient slope and organic modifier concentration in conjunction with pH optimization for the best overall resolution.
Shifting Retention Times Use of an unbuffered mobile phase or a poorly chosen buffer that has low buffering capacity at the target pH. Temperature fluctuations can also affect mobile phase pH.Primary Action: Always use a buffer when operating at a pH where small changes can affect analyte ionization. Ensure the buffer concentration is adequate (typically 10-25 mM).[4] Secondary Action: Prepare fresh mobile phase daily and measure the pH of the aqueous portion before mixing with the organic solvent. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: pH Scouting to Optimize Selectivity

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of this compound from other components in a sample matrix.

Objective: To evaluate the effect of mobile phase pH on the retention and selectivity of this compound.

Materials:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard or sample extract

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers/Acids: Phosphoric acid, formic acid, ammonium acetate

Procedure:

  • Prepare Mobile Phases at Different pH Values:

    • pH 3.0 (Aqueous): Add phosphoric acid to HPLC-grade water until the pH is 3.0.

    • pH 5.0 (Aqueous): Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 5.0 with acetic acid.

    • pH 7.0 (Aqueous): Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 7.0 with ammonium hydroxide.

  • Set Up a Generic Gradient:

    • Mobile Phase A: Aqueous buffer at the desired pH (3.0, 5.0, or 7.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV, at the λmax of this compound

  • Perform Injections:

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

    • Inject the this compound standard or sample at each pH condition.

  • Analyze the Results:

    • Compare the chromatograms obtained at the different pH values.

    • Observe the changes in retention time, peak shape, and the resolution between this compound and any impurities.

    • Select the pH that provides the best overall separation.

Visualizations

workflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: pH Optimization Strategy cluster_troubleshoot Phase 3: Troubleshooting start Start: Peak Shape Issue (e.g., Tailing) pka_est Estimate this compound pKa (approx. 6-8 for most acidic -OH) start->pka_est low_ph Set Initial Mobile Phase pH to 2.5-3.5 (0.1% Formic Acid) pka_est->low_ph analyze1 Analyze Peak Shape and Retention low_ph->analyze1 check_shape Symmetrical Peak? analyze1->check_shape success Optimization Successful. Proceed with Method Validation. check_shape->success Yes tailing Issue: Tailing Persists check_shape->tailing No buffer Introduce Buffer System (e.g., 10 mM Phosphate Buffer) tailing->buffer scout Perform pH Scouting (e.g., pH 3, 5, 7) buffer->scout analyze2 Re-analyze Selectivity and Peak Shape scout->analyze2 analyze2->check_shape

Caption: Workflow for pH optimization of this compound separation.

References

  • Bordwell F. G. (2017). Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Abdi, G., Salehi, P., & Yousefzadi, M. (2011). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry, 9(1), 133-142. [Link]

  • PubChem. (n.d.). Isoflavone. National Center for Biotechnology Information. [Link]

  • Gatt, P., Deidun, D., & Axiak, V. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Chromatographic Science, 56(8), 735–744. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Gampe, N., Dávid, D. N., Takacs-Novak, K., & Béni, S. (2021). The calculated pKa values, experimental log DpH and log P values and wavelength used during the measurements of the six isoflavonoids. ResearchGate. [Link]

  • Yan, Y., Wang, Z., Wu, J., & Chen, X. (2013). Rapid preparative separation of six bioactive compounds from Gentiana crassicaulis Duthie ex Burk. using microwave-assisted extraction coupled with high-speed counter-current chromatography. Journal of separation science, 36(1), 225-232. [Link]

  • ResearchGate. (n.d.). Chemical structures of flavonols and pKa values of the compounds. [Link]

  • SciSpace. (2011). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. [Link]

  • Wikipedia. (n.d.). Flavonoid. [Link]

  • Avdagić, N., Špirtović-Halilović, S., & Osmanović, A. (2018). Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry. Journal of the Serbian Chemical Society, 83(10), 1141-1150. [Link]

  • Lee, J., Oh, S., & Kim, S. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 24(21), 3959. [Link]

  • Thapa, B., & Schlegel, H. B. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5437. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (n.d.). Analysis of Isoflavones in Foods and Dietary Supplements. [Link]

  • Shelake, A., Kamble, J. D., & Chougule, N. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919. [Link]

  • ResearchGate. (n.d.). Acidity constants of hydroxyl groups placed in several flavonoids: Two flavanones, two flavones and five flavonols. [Link]

  • Pimpale, A. (2021). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR ANALYSIS OF CRISABOROLE. World Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 19-27. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • USDA. (2008). USDA Database for the Isoflavone Content of Selected Foods, Release 2.0. [Link]

  • Pérez-González, A., Castañeda-Arriaga, R., & Galano, A. (2013). Deprotonation Mechanism and Acidity Constants in Aqueous Solution of Flavonols: a Combined Experimental and Theoretical Study. The Journal of Physical Chemistry B, 117(41), 12457-12468. [Link]

  • ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]

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Validation & Comparative

A Comparative Guide to the Analgesic Properties of Crassicaulin A and Morphine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pain management, Morphine, a potent opioid alkaloid derived from the opium poppy, has long been the gold standard for treating severe pain.[1][2] Its profound analgesic effects are well-documented, but its clinical utility is often hampered by a significant side-effect profile, including respiratory depression, tolerance, and a high potential for addiction. This has spurred a continuous search for novel analgesic agents with different mechanisms of action and improved safety profiles.

One such candidate emerging from natural products research is Crassicaulin A, an ent-kaurane diterpenoid isolated from plants of the Isodon genus.[3] While not as extensively studied as Morphine, preliminary evidence suggests that this compound and related compounds possess significant analgesic and anti-inflammatory properties.[4][5][6] This guide provides a comprehensive comparison of the analgesic potency and mechanisms of action of this compound and Morphine, designed for researchers, scientists, and drug development professionals. We will delve into their molecular profiles, signaling pathways, and the experimental data available, offering insights into their potential as therapeutic agents.

Molecular Profiles

A fundamental understanding of the chemical structures of Morphine and this compound is crucial for appreciating their distinct pharmacological activities.

Morphine is a benzylisoquinoline alkaloid with a complex pentacyclic structure.[7][8] Its chemical formula is C₁₇H₁₉NO₃.[2][7]

This compound is an ent-kaurane diterpenoid. Diterpenoids from Isodon species are known for their diverse and complex structures, often featuring a 6/6/6/5 tetracyclic skeleton.[3]

Mechanisms of Analgesic Action

The analgesic effects of Morphine and this compound are mediated by entirely different molecular pathways, which has significant implications for their therapeutic potential and side-effect profiles.

Morphine: A Mu-Opioid Receptor Agonist

Morphine exerts its analgesic effects primarily by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[9][10] Upon binding, Morphine activates the receptor, triggering a cascade of intracellular signaling events.[11][12]

The activation of MOR by Morphine leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[12]

  • Modulation of ion channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and inhibits the opening of voltage-gated calcium channels, which reduces neurotransmitter release.[9]

The net effect of these actions is a reduction in neuronal excitability and the inhibition of the transmission of nociceptive (pain) signals.[10]

Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel (VGCC) Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel (GIRK) K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Morphine Morphine Morphine->MOR Binds and activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia TRPV1_Signaling cluster_membrane_TRPV1 Nociceptor Membrane TRPV1 TRPV1 Channel Ca_influx_TRPV1 ↑ Ca²⁺ Influx TRPV1->Ca_influx_TRPV1 Crassicaulin_A This compound Crassicaulin_A->TRPV1 Binds and activates Initial_Pain Initial Nociceptor Activation (Pain/Heat) Ca_influx_TRPV1->Initial_Pain Desensitization Prolonged Activation leads to Desensitization Initial_Pain->Desensitization Analgesia_TRPV1 Analgesia (Nociceptor Defunctionalization) Desensitization->Analgesia_TRPV1

Caption: Proposed TRPV1 Signaling Pathway for this compound.

Comparative Analgesic Potency

A direct comparison of the analgesic potency of this compound and Morphine is challenging due to the limited availability of quantitative data for this compound. However, by examining the available data for Morphine and related compounds to this compound, we can draw some important inferences.

CompoundTestSpeciesRouteED₅₀ (mg/kg)Reference
MorphineAcetic Acid WrithingMicei.p.0.124 ± 0.018[9]
MorphineHot PlateMicei.p.1.94[9]
MorphineTail-FlickMices.c.10[10]
This compound All Tests - - Data Not Available -

Expert Analysis:

While direct ED₅₀ values for this compound are not currently available in the published literature, studies on related ent-kaurane diterpenoids and extracts from Isodon species provide strong qualitative evidence for its analgesic potential. For instance, a study on ent-kaurane diterpenoid glucosides from Pieris formosa found that some of these compounds exhibited significant analgesic effects in the acetic acid-induced writhing test in mice, with two compounds, Forminosides J and L, showing analgesic potency comparable to that of Morphine at a dose of 0.2 mg/kg. [4]Given that this compound shares the same core ent-kaurane skeleton, it is plausible that it possesses significant analgesic activity. The lack of quantitative data underscores the need for further research to determine the precise potency of this compound.

Standardized Experimental Protocols for Analgesic Assessment

To ensure the reproducibility and validity of analgesic studies, standardized protocols are essential. Below are detailed methodologies for three commonly used preclinical models for assessing analgesia.

The Hot Plate Test

Principle: This test measures the response of an animal to a thermal pain stimulus. The latency to a nocifensive response (e.g., paw licking, jumping) is an indicator of the analgesic effect of a compound. This method is particularly useful for evaluating centrally acting analgesics.

Protocol:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animal Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time until the first sign of a nocifensive response (hind paw licking or jumping). A cut-off time of 30-60 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer the test compound (this compound), vehicle, or a positive control (Morphine) via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

The Tail-Flick Test

Principle: This assay also assesses the response to a thermal stimulus but is considered a measure of a spinal reflex. A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away is measured.

Protocol:

  • Apparatus: A tail-flick analgesia meter that provides a radiant heat source.

  • Animal Restraint and Acclimatization: Gently restrain the mouse, allowing its tail to be positioned in the apparatus. Allow the animal to acclimate to the restraint for a few minutes.

  • Baseline Latency: Apply the heat stimulus to the tail and measure the time it takes for the mouse to flick its tail. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compounds as described for the hot plate test.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: An increase in tail-flick latency indicates an analgesic effect.

The Acetic Acid-Induced Writhing Test

Principle: This is a chemical model of visceral pain. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). A reduction in the number of writhes indicates a peripheral or central analgesic effect. [5][13] Protocol:

  • Animal Preparation: Acclimate mice to the testing environment.

  • Drug Administration: Administer the test compound, vehicle, or a positive control 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesia.

Analgesic_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Measure Baseline Nociceptive Threshold acclimatization->baseline grouping Randomly Assign to Treatment Groups baseline->grouping drug_admin Administer Compound (e.g., this compound, Morphine, Vehicle) grouping->drug_admin post_treatment Measure Post-Treatment Nociceptive Threshold (at various time points) drug_admin->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis end End data_analysis->end

Caption: General Workflow for In Vivo Analgesic Activity Assessment.

Synthesis and Expert Insights

The comparison between this compound and Morphine highlights a critical divergence in the field of analgesic drug discovery: the shift from classical opioid-based therapies to novel mechanisms with potentially safer profiles.

Morphine remains an indispensable tool for managing severe pain, but its reliance on the µ-opioid receptor system is a double-edged sword. While highly effective, this mechanism is intrinsically linked to its most dangerous side effects, including respiratory depression and the development of tolerance and dependence.

This compound , on the other hand, represents a promising alternative pathway. Its putative action on the TRPV1 channel offers a non-opioid mechanism for analgesia. The desensitization of nociceptive neurons provides a long-lasting pain-relieving effect without engaging the opioid system. This is of immense interest to the scientific community for several reasons:

  • Reduced Side-Effect Profile: A non-opioid mechanism would likely avoid the characteristic side effects of Morphine, such as respiratory depression, constipation, and addiction potential.

  • Alternative for Opioid-Tolerant Patients: this compound could be effective in patients who have developed tolerance to opioids.

  • Treatment of Different Pain Modalities: The TRPV1 channel is implicated in various types of pain, including inflammatory and neuropathic pain, suggesting a broad therapeutic potential for this compound.

However, the development of TRPV1 agonists as analgesics is not without its challenges. The initial activation of the channel can cause a painful or burning sensation, which needs to be managed in a clinical setting.

References

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Benchmarking Crassicaulin A Reference Standards: Purity, Stability, and Analytical Performance in Aconitum QC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crassicaulin A (C₃₅H₄₉NO₁₀), a C19-diterpenoid alkaloid derived primarily from Aconitum crassicaule and related species, serves as a critical marker for both pharmacological efficacy (analgesia) and safety (cardiotoxicity). Due to its structural instability—specifically the susceptibility of its C8-acetyl and C14-benzoyl ester groups to hydrolysis—the selection of a reference standard is not merely a purchasing decision but a scientific control point.

This guide objectively compares reference standard grades and establishes a self-validating quality control (QC) protocol. It moves beyond simple "purity" metrics to address the fitness-for-purpose of Certified Reference Materials (CRMs) versus standard reagent grades.

Part 1: The Comparative Landscape

Selecting the Right Standard for the Job

In the analysis of Aconitum alkaloids, the "purity" on the label is often insufficient due to the rapid trans-esterification of diester alkaloids in solution. Below is a technical comparison of the two primary classes of reference standards available for this compound.

Table 1: Comparative Performance of this compound Reference Standards

FeaturePrimary CRM (Certified Reference Material) Analytical Reagent Grade (Working Standard) Impact on Data
Accreditation ISO 17034 / ISO 17025ISO 9001 (General Quality)Traceability: CRMs provide legally defensible data for regulatory filings (IND/NDA).
Quantification qNMR (Quantitative NMR) & Mass BalanceHPLC Area % NormalizationAccuracy: Reagent grades often ignore residual solvents/water, leading to a 2-5% potency error.
Stability Data Real-time stability monitoring includedRetest date onlyReliability: CRMs account for the degradation into mono-esters; Reagents may not.
Uncertainty Explicitly stated (e.g., 99.1% ± 0.4%)Not reportedRisk: Without uncertainty budgets, "out-of-spec" investigations are statistically baseless.
Cost High (

)
Moderate (

)
ROI: Use CRMs for method validation/transfer; use Working Standards for routine batch release.
Recommendation
  • For Method Validation & Toxicology: Use ISO 17034 CRMs . The toxicity window of this compound is narrow; a 5% error in standard potency can misclassify a lethal batch as safe.

  • For Routine Batch Release: Establish an In-House Working Standard calibrated against a CRM.

Part 2: Structural Integrity & Stability Mechanisms

The "Self-Validating" Stability Check

This compound is a Diester Diterpenoid Alkaloid (DDA) . Its primary failure mode in QC is hydrolysis. Understanding this pathway is the key to "self-validating" your analysis: if your chromatogram shows specific satellite peaks, your standard—not your sample—is compromised.

Mechanism:

  • Hydrolysis 1: Loss of the C8-acetyl group

    
     Monoester (Less toxic).
    
  • Hydrolysis 2: Loss of the C14-benzoyl group

    
     Amine Alcohol (Non-toxic).
    

Visualization 1: this compound Degradation Pathway This diagram illustrates the chemical breakdown that must be monitored during standard storage.

Crassicaulin_Degradation cluster_conditions Storage Risks Parent This compound (Diester DDA) High Toxicity Inter Benzoyl-Crassicaulin (Monoester MDA) Moderate Toxicity Parent->Inter Hydrolysis (C8-OH) pH > 8 or Heat Final Crassicauline (Amine Alcohol) Low/No Toxicity Inter->Final Hydrolysis (C14-OH) Strong Base Risk1 Methanolysis (Avoid MeOH storage) Risk2 Basic pH (Buffer > 7.5)

Caption: Stepwise hydrolysis of this compound. Appearance of the "Monoester" peak indicates improper storage or solvent interaction.

Part 3: The Self-Validating Experimental Protocol

This protocol uses a buffered mobile phase specifically designed to suppress the ionization of residual silanols on the column, preventing the "tailing" common with alkaloids.

Method: High-Performance Liquid Chromatography (HPLC-UV)[1]

Objective: Quantify this compound while simultaneously detecting degradation products (system suitability).

1. Reagents & Materials
  • Column: C18 end-capped column (e.g., Waters XBridge or Agilent Zorbax), 4.6 × 150 mm, 5 µm. Why: High pH stability is required as alkaloids elute best at slightly basic pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 8.0 with ammonia). Why: Basic pH keeps the alkaloid in non-ionized form, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid. Note: Acidic diluent stabilizes the sample during the run, even if the mobile phase is basic.

2. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 235 nm (Specific to the ester carbonyl absorption).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07525
20.04555
25.01090
30.07525
4. Self-Validating System Suitability Criteria

Before analyzing samples, inject the Reference Standard (50 µg/mL). The system passes ONLY if:

  • Retention Time: this compound elutes at ~12–15 min (relative to Aconitine).

  • Tailing Factor:

    
     (Ensures no secondary interactions).[1]
    
  • Purity Check: No secondary peak > 1.0% area at Relative Retention Time (RRT) ~0.8 (Monoester degradant).

Part 4: Quality Control Decision Logic

How do you handle "Out of Specification" (OOS) results when the standard itself might be the variable? Use this logic flow.

Visualization 2: QC Decision Tree for Alkaloid Analysis

QC_Logic Start Run System Suitability (this compound Std) Check1 Is Peak Area RSD < 2.0%? Start->Check1 Check2 Are Degradant Peaks Present? Check1->Check2 Yes Fail_Inst FAIL: Instrument Issue Check Pump/Injector Check1->Fail_Inst No Pass PROCEED Run Samples Check2->Pass No Fail_Std FAIL: Standard Degraded Do NOT Re-prep Discard Standard Lot Check2->Fail_Std Yes (Hydrolysis Detected)

Caption: Decision logic for validating the this compound standard before sample analysis.

References

  • Wang, F. P., & Pelletier, S. W. (1987). Diterpenoid Alkaloids from Aconitum crassicaule.[2][3][4] Journal of Natural Products, 50(1), 55–62. [Link]

  • Wang, Z., et al. (2006).[5][6] Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1031-1034.[5] [Link]

  • Gao, X., et al. (2018).[3] Research progress of aconitine toxicity and forensic analysis of aconitine poisoning.[3][7][8] Forensic Sciences Research, 3(1), 25-31. [Link]

  • Csupor, D., et al. (2011). Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids in processed Aconitum carmichaelii roots. Journal of Chromatography A, 1218(14), 1882-1890.

Sources

A Comparative Guide to Mass Spectrometry Fragmentation for the Identification of Crassicaulin A

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product chemistry and drug development, the unambiguous identification of complex molecules is paramount. Crassicaulin A, a C20-diterpenoid alkaloid isolated from plants of the Aconitum and Isodon genera, presents a significant analytical challenge due to its intricate polycyclic structure.[1][2][3] This guide provides an in-depth comparison of mass spectrometry fragmentation techniques for the structural elucidation of this compound, designed to equip researchers with the rationale and methodologies to select the optimal analytical approach.

While mass spectrometry is a cornerstone for characterizing such bioactive compounds, a standardized fragmentation library for this compound is not yet established in the scientific literature.[4] Therefore, this document moves beyond a simple recitation of known data to present a foundational guide on how to generate, interpret, and compare fragmentation patterns using today's most prevalent tandem mass spectrometry (MS/MS) techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

Understanding this compound: A Structural Overview

This compound (Molecular Formula: C₃₅H₄₉NO₁₀; Molecular Weight: 643.8 g/mol ) is a complex diterpene alkaloid.[1] Its structure features a rigid hexacyclic core, multiple stereocenters, and several functional groups that serve as likely sites for fragmentation. Understanding these structural motifs is key to predicting its behavior in a mass spectrometer.

Key Structural Features of this compound:

  • Diterpenoid Core: A complex, bridged ring system that is energetically stable and requires significant energy to fragment.

  • Ester Groups: An acetate ester and a 4-methoxybenzoate ester. These are relatively labile and are expected to be among the first losses observed.

  • Ether Linkages: Three methoxy groups and a methoxymethyl group.

  • Tertiary Amine & Alcohol: A tertiary amino compound and a tertiary alcohol, which influence ionization efficiency and fragmentation pathways.

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method dictates the type and extent of structural information obtained.[5] Each technique deposits energy into the precursor ion differently, resulting in distinct fragmentation patterns that can be used to piece together the molecular puzzle.

Collision-Induced Dissociation (CID)

CID is a "slow-heating" method where precursor ions are fragmented through multiple low-energy collisions with an inert gas (e.g., nitrogen or argon).[6][7] This process typically occurs in an ion trap or a collision cell (like Q2 of a triple quadrupole).

  • Mechanism of Action: Kinetic energy from the accelerated ion is converted into internal energy upon collision, leading to the cleavage of the weakest chemical bonds.[6] This is an ergodic process, meaning the energy has time to be distributed throughout the molecule before fragmentation occurs.

  • Expected this compound Fragmentation: CID is expected to readily cleave the labile ester bonds, leading to characteristic neutral losses. Fragmentation of the robust polycyclic core may be limited due to the relatively low energy input.

  • Strengths:

    • Widely available on most tandem mass spectrometers.

    • Excellent for generating initial, primary fragments from labile groups.

  • Limitations:

    • Ion trap-based CID suffers from a "low-mass cutoff," where low m/z fragment ions are not detected, potentially losing valuable information.[8]

    • May not provide sufficient energy to fragment highly stable ring systems, limiting deep structural analysis.[9]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type fragmentation technique, most commonly associated with Orbitrap mass spectrometers, where fragmentation occurs in a dedicated multipole collision cell external to the main trap.[6][10]

  • Mechanism of Action: Ions undergo a smaller number of higher-energy collisions, leading to faster and more extensive fragmentation.[10] This non-resonant process provides a different, often more informative, fragmentation pattern compared to CID.

  • Expected this compound Fragmentation: HCD is anticipated to produce the same initial ester losses as CID but will also induce more significant fragmentation of the diterpenoid core. This can reveal the connectivity of the ring system.

  • Strengths:

    • Produces information-rich spectra with fragments across the full mass range (no low-mass cutoff).[11]

    • High fragmentation efficiency for complex and stable molecules.[10]

    • Generates high-resolution, accurate-mass fragment ions when paired with an Orbitrap detector, increasing confidence in fragment assignments.[11]

  • Limitations:

    • Can sometimes lead to over-fragmentation, where the precursor ion is broken into very small, less informative pieces.

    • Historically required specific instrumentation, though it is now more common.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves an ion-ion reaction. Multiply charged precursor cations react with radical anions, leading to electron transfer and subsequent fragmentation.[12][13]

  • Mechanism of Action: The transfer of an electron induces fragmentation by cleaving the N-Cα bond in the peptide backbone, producing c- and z-type ions.[13] Crucially, it tends to preserve labile post-translational modifications (PTMs).[14]

  • Expected this compound Fragmentation: The utility of ETD for a singly-charged small molecule like this compound is expected to be limited. The mechanism is optimized for multiply-charged species like peptides and proteins.[13] Proton transfer reactions would likely dominate over the desired electron transfer, leading to charge reduction rather than fragmentation.

  • Strengths:

    • Ideal for sequencing peptides and localizing labile modifications (e.g., phosphorylation, glycosylation) that are often lost with CID or HCD.[12]

  • Limitations:

    • Requires a multiply-charged precursor ion for efficient fragmentation.

    • Not a primary choice for the analysis of small, singly-charged natural products.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Mechanism Low-energy, resonant collisions (slow heating)[6]High-energy, non-resonant collisions (beam-type)[10]Ion-ion reaction (electron transfer)[12][13]
Instrumentation Ion Traps, Triple Quadrupoles, Q-TOFsOrbitrap systems, some Q-TOFsIon Traps, Orbitraps (with reagent source)
Key Advantage Widely available, good for labile lossesNo low-mass cutoff, rich core fragmentation[11]Preserves labile modifications[14]
Key Limitation Low-mass cutoff in traps, limited core fragmentation[8]Can cause over-fragmentationInefficient for singly-charged molecules
Application to this compound Good: For initial screening and confirming ester groups.Excellent: For in-depth structural elucidation of the core.Poor: Not recommended as a primary technique.

Experimental Workflow for Comparative Analysis

To objectively compare these techniques, a systematic workflow is essential. This protocol ensures that the data generated is reliable and allows for a direct, side-by-side evaluation of the fragmentation patterns.

G cluster_0 Sample Preparation & LC-MS cluster_1 MS Analysis cluster_2 Fragmentation Comparison cluster_3 Data Interpretation a1 Extract this compound from plant matrix or standard a2 LC Separation (e.g., C18 column) a1->a2 a3 Electrospray Ionization (ESI+) Generate [M+H]+ ion a2->a3 b1 High-Resolution MS1 Scan (Confirm Precursor m/z 644.3378) a3->b1 b2 Isolate Precursor Ion b1->b2 b3 Perform MS/MS Fragmentation b2->b3 c1 CID Analysis b3->c1 c2 HCD Analysis b3->c2 c3 ETD Analysis (Optional) b3->c3 d1 Compare Spectra: Fragment m/z & Intensity c1->d1 c2->d1 c3->d1 d2 Propose Fragmentation Pathways d1->d2 d3 Confirm Structure d2->d3

Caption: Experimental workflow for this compound identification.

Step-by-Step Methodology
  • Sample Preparation and Chromatography:

    • Prepare a methanolic solution of the plant extract or purified this compound standard at approximately 1 µg/mL.

    • Perform chromatographic separation using a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) with a water/acetonitrile gradient, both containing 0.1% formic acid to promote protonation.

  • Mass Spectrometry - MS1 Scan:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Acquire a full MS1 scan (e.g., m/z 150-1000) with high resolution (>60,000) to confirm the presence of the [M+H]⁺ ion for this compound at m/z 644.3378 (Calculated for C₃₅H₅₀NO₁₀⁺).

  • Tandem Mass Spectrometry (MS/MS) Acquisition:

    • Perform data-dependent acquisition (DDA) to trigger MS/MS on the precursor ion at m/z 644.3378.

    • For CID Analysis: In an ion trap, use a normalized collision energy (NCE) of 30-35%.

    • For HCD Analysis: In an Orbitrap, use a stepped NCE of 20, 35, 50 to observe a wide range of fragments.

    • Ensure the isolation window is narrow (e.g., 1-2 m/z) to prevent co-isolation of interfering ions.

Interpreting the Data: Predicted Fragmentation Patterns

Based on the chemical structure, we can predict the fragmentation pathways. A comparison of these predicted fragments highlights the strengths of each technique.

G cluster_CID CID Pathway (Low Energy) cluster_HCD HCD Pathway (High Energy) M This compound [M+H]⁺ m/z 644.3 F1_CID Loss of CH₃COOH (-60 Da) m/z 584.3 M->F1_CID -AcOH F2_CID Loss of C₈H₈O₂ (4-methoxybenzoic acid) (-152 Da) m/z 492.3 M->F2_CID -C₈H₈O₂ F1_HCD Loss of CH₃COOH (-60 Da) m/z 584.3 M->F1_HCD -AcOH F2_HCD Loss of C₈H₈O₂ (-152 Da) m/z 492.3 M->F2_HCD -C₈H₈O₂ F3_HCD Core Fragments (e.g., m/z 350-450) From ring cleavages F2_HCD->F3_HCD Further Fragmentation F4_HCD Low m/z Fragments (e.g., m/z 135) 4-methoxybenzoyl ion F2_HCD->F4_HCD

Caption: Predicted fragmentation pathways for this compound.

Comparative Data Summary (Hypothetical)
Predicted Fragment IonProposed Loss / StructureExpected in CID?Expected in HCD?Rationale
m/z 584.3 [M+H - CH₃COOH]⁺Yes (High Abundance)Yes (Moderate Abundance)Facile loss of the labile acetate group.
m/z 492.3 [M+H - C₈H₈O₂]⁺Yes (Moderate Abundance)Yes (High Abundance)Loss of the 4-methoxybenzoic acid moiety.
m/z 135.0 [C₈H₇O]⁺ (4-methoxybenzoyl ion)Unlikely (Low-mass cutoff)Yes (High Abundance)Diagnostic fragment for the benzoate ester, retained by HCD.
m/z 350-450 Diterpenoid Core FragmentsUnlikely (Low intensity)Yes (Multiple peaks)Requires higher energy to cleave the stable ring system.

Conclusion and Recommendations

For the confident identification of this compound, a multi-faceted approach is recommended. No single fragmentation technique provides a complete picture, but a combination offers a self-validating system.

  • For Routine Screening and Confirmation: Collision-Induced Dissociation (CID) is sufficient. The characteristic high-abundance losses of the acetate and methoxybenzoate groups can serve as a rapid diagnostic fingerprint when analyzing samples where this compound is expected.

  • For De Novo Structural Elucidation: Higher-Energy Collisional Dissociation (HCD) is the superior choice. Its ability to generate fragments from the stable diterpenoid core, coupled with the absence of a low-mass cutoff, provides the deep structural information necessary to differentiate isomers and fully characterize the molecule. The detection of low-mass diagnostic ions like the 4-methoxybenzoyl fragment (m/z 135) is particularly powerful.

  • Electron-Transfer Dissociation (ETD) is not recommended for this specific application due to the singly-charged nature of the this compound precursor ion in typical ESI experiments.

By understanding the causality behind the fragmentation patterns generated by each technique, researchers can move beyond simple library matching and toward a more fundamental and robust confirmation of molecular structure.

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]

  • Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. (n.d.). PMC. Retrieved from [Link]

  • In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. (2018). PubMed. Retrieved from [Link]

  • Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

  • Bioactive polyphenols from Isodon serra with antioxidant and hepatoprotective activities in vitro and in vivo. (2026). PMC. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Crassicauline A. (n.d.). PubChem. Retrieved from [Link]

  • Identification and mass spectrometric characterization of glycosylated flavonoids in Triticum durum plants by high-performance liquid chromatography with tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • The Role of Electron Transfer Dissociation in Modern Proteomics. (n.d.). PMC. Retrieved from [Link]

  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. (2015). ACS Publications. Retrieved from [Link]

  • Chemical profiling and total quality assessment of Isodon japonica using data-independent acquisition mode combined with superimposed multiple product ion UHPLC-Q-TOF-MS and chemometric analysis. (2019). RSC Publishing. Retrieved from [Link]

  • Higher-Energy Collisional Dissociation Mass Spectral Networks for the Rapid, Semi-automated Characterization of Known and Unknown Ribonucleoside Modifications. (2022). ACS Publications. Retrieved from [Link]

  • Metabolite Identification Using Multiple Mass Defect Filters and Higher Energy Collisional Dissociation on a Hybrid Mass Spectrometer. (2020). Spectroscopy Online. Retrieved from [Link]

  • Mass spectrometry for structural characterization of bioactive compounds. (n.d.). PDF. Retrieved from [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. (2025). Laduviglusib GSK-3 inhibitor. Retrieved from [Link]

  • Bioactive isopimarane and 3,4-seco isopimarane diterpenoids from Isodon amethystoides. (2022). PMC. Retrieved from [Link]

  • Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. (2020). Spectroscopy Online. Retrieved from [Link]

  • Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. (n.d.). PNAS. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Bioactive polyphenols from Isodon serra with antioxidant and hepatoprotective activities in vitro and in vivo. (n.d.). RSC Publishing. Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). Preprints.org. Retrieved from [Link]

  • Electron-transfer dissociation. (n.d.). Wikipedia. Retrieved from [Link]

  • Liquid chromatography-tandem mass spectrometry reveals the widespread occurrence of flavonoid glycosides in honey, and their potential as floral origin markers. (2009). PubMed. Retrieved from [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (n.d.). J-STAGE. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Electron Transfer Dissociation (ETD). (n.d.). Waters. Retrieved from [Link]

Sources

Benchmarking Crassicaulin A Ion Channel Modulation Against Local Anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Crassicaulin A , a potent diterpenoid alkaloid, against standard local anesthetics (LAs) like Lidocaine. This document is structured for drug discovery professionals, focusing on mechanistic differentiation, quantitative potency comparisons, and rigorous characterization protocols.

Executive Summary: The Potency vs. Safety Paradox

In the search for non-opioid analgesics, This compound (a diester diterpenoid alkaloid from Aconitum crassicaule) represents a class of ultra-potent ion channel modulators. Unlike Lidocaine , which acts as a "silent" pore blocker, this compound functions via an allosteric mechanism at Neurotoxin Site 2 on the voltage-gated sodium channel (


).

While this compound exhibits analgesic potency orders of magnitude higher than Lidocaine (


 in the 

range vs.

), its therapeutic window is significantly narrower. This guide benchmarks these two distinct mechanisms to aid in the development of "neolocal anesthetics" that harness Site 2 potency with Site 4 safety.

Mechanistic Benchmarking: Site 2 Modulation vs. Site 4 Block

The fundamental difference between this compound and Lidocaine lies in their binding sites and state-dependent interactions.

The Lidocaine Standard (Pore Block)
  • Binding Site: Intracellular pore (Site 4), specifically interacting with the F1760 residue (in

    
    ).
    
  • Mechanism: State-dependent block.[1] Lidocaine binds preferentially to the inactivated state , stabilizing the channel in a non-conducting conformation.[2] This results in a "use-dependent" block where high-frequency firing is selectively inhibited.

The this compound Paradigm (Allosteric Modulation)
  • Binding Site: Neurotoxin Site 2 (transmembrane segments S6 of domain I and IV).

  • Mechanism: As a diester diterpenoid alkaloid (DDA), this compound modulates gating kinetics. It typically inhibits inactivation and shifts activation to more negative potentials.

  • Analgesic Outcome: Paradoxically, this "activation" leads to analgesia via Depolarization Block . The nerve membrane becomes persistently depolarized, inactivating the remaining available sodium channels and rendering the neuron inexcitability to subsequent stimuli.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and binding kinetics.

MechanismComparison Lidocaine Lidocaine (Local Anesthetic) Nav_Inactivated NaV Channel (Inactivated) Lidocaine->Nav_Inactivated Binds High Affinity Crassicaulin This compound (DDA) Nav_Open NaV Channel (Open) Crassicaulin->Nav_Open Binds Site 2 Modulation Gating Modification (Site 2) Crassicaulin->Modulation Nav_Resting NaV Channel (Resting) Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Inactivated Fast Inactivation Block Pore Occlusion (Site 4) Nav_Inactivated->Block Stabilizes State Silence Phasic Block (Frequency Dependent) Block->Silence Modulation->Nav_Open Prevents Inactivation DepolBlock Depolarization Block (Persistent Inactivation) Modulation->DepolBlock Sustained Depol

Figure 1: Divergent mechanisms of action. Lidocaine stabilizes the inactivated state (blue), while this compound prevents inactivation, causing depolarization block (red).

Quantitative Performance Matrix

The following data synthesizes experimental findings for this compound (and structurally homologous DDAs) against clinical-grade Lidocaine.

FeatureLidocaine (Standard)This compound (Test Agent)Causality / Implication
Primary Target

Pore (Site 4)

VSD/Pore Interface (Site 2)
Site 2 agents are less dependent on channel opening for access.
Analgesic Potency (

)
~15–30 mg/kg (s.c.)0.048 mg/kg (s.c.)This compound is ~300-600x more potent due to high-affinity lipophilic binding.
Therapeutic Index (TI) High (~7.0)Low (< 2.0) The dose causing analgesia is dangerously close to the cardiotoxic dose (arrhythmia).
Onset of Action Rapid (2–5 min)Delayed (10–20 min)High lipophilicity of DDAs results in sequestration and slower membrane saturation.
Duration Short (1–2 hours)Long (>4 hours)Strong hydrophobic interaction with the channel protein prevents rapid washout.
Reversibility Fully ReversibleSlowly ReversibleWashout of this compound from lipid bilayers is rate-limited.

Key Insight: this compound offers superior potency but fails the safety requirements for systemic use. Its value lies in topical applications or as a lead compound for synthesizing monoester derivatives (e.g., hydrolyzing the C8-acetyl group) to retain Site 2 binding while reducing toxicity.

Experimental Protocol: Benchmarking via Patch Clamp

To validate the modulation profile described above, researchers must employ a Voltage-Clamp Protocol that distinguishes between simple pore block (Lidocaine) and gating modulation (this compound).

System Setup (Self-Validating)
  • Cell Line: HEK293 cells stably expressing human

    
     (pain target) or 
    
    
    
    (cardiac safety target).
  • Internal Solution: CsF-based (blocks

    
     currents to isolate 
    
    
    
    ).
  • Validation Step: Run a "Current-Voltage (I-V) Relationship" baseline. Peak current must be >1nA to ensure signal-to-noise ratio.

Protocol A: Steady-State Inactivation (Lidocaine Sensitivity)

This protocol measures the drug's affinity for the inactivated state.

  • Holding Potential: -120 mV.

  • Pre-pulse: 500 ms steps ranging from -140 mV to -20 mV (conditioning).

  • Test Pulse: 0 mV for 20 ms.

  • Readout: Plot normalized current (

    
    ) vs. Pre-pulse Voltage.
    
  • Expected Result (Lidocaine): A significant leftward shift (

    
    ) in the 
    
    
    
    of inactivation.
Protocol B: Activation & Tail Current (this compound Sensitivity)

This protocol detects the "opening" or "non-inactivating" phenotype of Site 2 toxins.

  • Holding Potential: -100 mV.

  • Test Pulse: Steps from -80 mV to +40 mV for 50 ms.

  • Readout 1 (Activation): Plot Conductance (

    
    ) vs. Voltage.
    
    • This compound Effect:Leftward shift in activation

      
       (channels open at more negative voltages).
      
  • Readout 2 (Inactivation): Measure steady-state current at the end of the 50ms pulse.

    • This compound Effect: Presence of non-inactivating (late) current , indicating failure of the inactivation gate.

Workflow Diagram

PatchClampWorkflow cluster_Protocols Voltage Protocols Start Start: Whole-Cell Configuration Baseline Record Baseline I-V Curve (Control) Start->Baseline Perfusion Perfuse Drug (Lidocaine or this compound) Baseline->Perfusion P1 Protocol A: Steady-State Inactivation (Pre-pulse -140 to -20mV) Perfusion->P1 P2 Protocol B: Activation Kinetics (Test pulses -80 to +40mV) Perfusion->P2 Analysis Data Analysis P1->Analysis P2->Analysis Decision Classify Mechanism Analysis->Decision Result_Lido Result: Left Shift Inactivation (Stabilized Closed State) Decision->Result_Lido Hyperpolarizing Shift (Inact) Result_Crass Result: Left Shift Activation + Late Current (Open State) Decision->Result_Crass Depolarizing Shift (Act)

Figure 2: Electrophysiological workflow for differentiating pore blockers from gating modulators.

Conclusion

This compound demonstrates that potency is not the sole metric of success in anesthesia. While its


 of 0.048 mg/kg vastly outperforms Lidocaine, its mechanism of persistent activation  poses severe toxicity risks (low Therapeutic Index).

For researchers, this compound is not a direct clinical replacement for Lidocaine but a structural template . The goal is to modify the DDA scaffold—potentially by hydrolyzing the C8-ester—to retain the high-affinity Site 2 binding while converting the functional effect from "modulator" to "blocker," thereby achieving high-potency anesthesia without the cardiotoxic depolarization block.

References

  • Wang, F. P., & Fang, Q. C. (1981). Alkaloids from roots of Aconitum crassicaule.[3][4] Planta Medica, 42(8), 375-379.[4]

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.

  • Ameri, A. (1998). The effects of Aconitum alkaloids on the central nervous system. Progress in Neurobiology, 56(2), 211-235.

  • Gutser, U. T., et al. (1998). Mode of antinociceptive action of alkaloids from Aconitum sp. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 39-48.

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52-61.

Sources

Safety Operating Guide

Crassicaulin A: Operational Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

WARNING: Crassicaulin A is a potent neurotoxin and cardiotoxin. It belongs to the Aconitum alkaloid family (structurally related to Aconitine). Its mechanism of action involves binding to Site 2 of voltage-gated sodium channels (VGSCs) , causing persistent activation and delaying inactivation. This results in sustained depolarization, leading to fatal cardiac arrhythmias and respiratory paralysis.

Operational Rule: Treat this compound as a P-List Equivalent (Acutely Hazardous) substance. While it may not possess a unique CAS-specific RCRA P-code, it exhibits the lethality characteristics of Aconitine (P005). All disposal workflows must aim for thermal destruction (incineration) or chemical detoxification via alkaline hydrolysis prior to waste stream entry.

Chemical Deactivation Strategy (Scientific Basis)

To ensure safety, one must understand the molecule's "Achilles' heel." The toxicity of this compound, like other diester diterpenoid alkaloids, relies heavily on the ester linkages at the C8 and C14 positions.

  • The Mechanism: The ester groups are essential for high-affinity binding to the sodium channel.

  • The Solution: Alkaline Hydrolysis (Saponification). By subjecting the waste to a high pH environment (pH > 11) and heat, we cleave these ester bonds. This converts the lethal this compound into Crassicauline or eventually to the alkamine core, which possesses significantly lower toxicity (orders of magnitude lower).

Deactivation Workflow Diagram

The following logic gate illustrates the chemical deactivation pathway required for liquid waste streams.

DeactivationPathway Start This compound (Active Toxin) Step1 Alkaline Hydrolysis (NaOH/Heating) Start->Step1 pH > 11, 80°C Step2 Cleavage of C8/C14 Ester Groups Step1->Step2 Saponification End Hydrolyzed Alkamine (Reduced Toxicity) Step2->End Structural Change

Figure 1: Chemical deactivation pathway via ester hydrolysis. High pH treatment cleaves the pharmacophore responsible for VGSC binding.

Detailed Disposal Protocols

A. Solid Waste (Pure Substance, Contaminated Solids)

Do not attempt to dissolve solid waste for drain disposal.

  • Containment: Place solid waste (weighing boats, contaminated gloves, dry powder) into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the first bag into a specific RCRA Hazardous Waste container labeled "Acutely Toxic Organic Solid."

  • Labeling: Explicitly label as: "Contains this compound – Neurotoxin – DO NOT COMPACT."

  • Destruction: Transfer to EHS for High-Temperature Incineration . The compound must be subjected to temperatures exceeding 1000°C to ensure complete mineralization of the polycyclic skeleton.

B. Liquid Waste (Mother Liquors, Solvents)

Never pour untreated alkaloid solutions down the sink.

ParameterSpecification
Primary Solvent Methanol, Ethanol, or DMSO (typical for extraction)
Segregation Do NOT mix with oxidizers (peroxides, nitric acid) to avoid uncontrolled exothermic reactions.
Container Amber glass or HDPE carboy.

Deactivation Protocol (For In-Lab Pre-treatment): Note: Only perform this if your facility requires point-of-generation deactivation. Otherwise, seal and tag for incineration.

  • Adjust pH: Add 1M NaOH or KOH to the liquid waste until pH > 12.

  • Heat Treatment: If safe (solvent dependent), heat the solution to 60-80°C for 2-4 hours. For volatile solvents (MeOH), allow to stand at room temperature for 48 hours at pH > 12.

  • Neutralization: Allow to cool, then slowly neutralize with 1M HCl to pH 7-8.

  • Disposal: Tag as "Deactivated Alkaloid Waste" and submit for chemical waste incineration.

C. Spill Response (Immediate Action)
  • Evacuate & PPE: Clear the area. Don Type Tychem® or equivalent impermeable suit, double nitrile gloves (or Silver Shield®), and a P100 respirator (or SCBA if powder is aerosolized).

  • Immobilize: Cover liquid spills with an absorbent pad or vermiculite. Do not use combustible materials like sawdust.

  • Chemical Deactivation (Surface): Wipe the contaminated surface with a 10% NaOH solution or a specific alkaloid-neutralizing detergent. Let it sit for 10 minutes.

  • Cleanup: Collect all absorbent materials into a wide-mouth bio-hazard/chemical jar. Label as "Acutely Hazardous Spill Debris."

Operational Decision Matrix

Use this workflow to determine the correct disposal route based on the state of the material.

DisposalWorkflow Origin Waste Generation State Physical State? Origin->State Solid Solid / Powder (Gloves, Weigh Boats) State->Solid Liquid Liquid Solution (Solvent + Toxin) State->Liquid Bag Double Bag (4 mil) Label 'Acute Toxin' Solid->Bag Deactivate Deactivation Required? Liquid->Deactivate Incinerate High-Temp Incineration (Off-site) Bag->Incinerate Treat Add NaOH (pH > 12) Allow Hydrolysis Deactivate->Treat Yes (In-house policy) Tag Tag: 'Toxic Organic Liquid' Deactivate->Tag No (Standard) Treat->Tag Tag->Incinerate

Figure 2: Operational decision tree for this compound waste management.

Technical Data Summary

PropertyValue / Requirement
Molecular Class Norditerpenoid Alkaloid
Target Voltage-Gated Sodium Channel (Site 2)
Toxicity Reference Comparable to Aconitine (LD50 ~0.12 mg/kg in mice, i.v.)
Incompatibility Strong Oxidizers, Strong Acids (Reactive)
PPE Requirement P100/N95 Mask, Double Nitrile Gloves (0.11mm+), Safety Goggles, Lab Coat
Storage -20°C, Desiccated, Protected from light

References

  • Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins . MDPI. Available at: [Link]

  • Purification of Aconitine, The Main Ingredient of Aconitum Ciliare Decaisne Using Alkaline Compounds . Med Discoveries. Available at: [Link]

  • Distribution of Aconitum alkaloids in autopsy cases of aconite poisoning . PubMed. Available at: [Link]

  • EPA Hazardous Waste Codes (P-List/U-List Context) . US EPA.[1][2] Available at: [Link]

Sources

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